4-Nitronicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXUFXWKAMQHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376585 | |
| Record name | 4-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-58-6 | |
| Record name | 4-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Nitronicotinic Acid: A Technical Overview of a Versatile Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: Direct and detailed experimental and property data for 4-nitronicotinic acid is limited in publicly accessible scientific literature. The closely related and more stable compound, This compound N-oxide , is more extensively documented and is the primary focus of this technical guide. This document will provide a comprehensive overview of the properties and applications of this compound N-oxide as a key synthetic intermediate.
Core Properties of this compound N-Oxide
This compound N-oxide is a valuable intermediate in medicinal chemistry and chemical biology.[1] Its chemical structure, featuring a nitro group at the 4-position of the pyridine N-oxide ring, imparts unique reactivity and makes it a versatile building block for the synthesis of more complex heterocyclic compounds.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound N-oxide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1078-05-3 | [3] |
| Molecular Formula | C₆H₄N₂O₅ | [4] |
| Molecular Weight | 184.11 g/mol | [3] |
| Melting Point | 170-172 °C | [5] |
| IUPAC Name | 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid | [4] |
| Synonyms | 4-Nitropyridine-3-carboxylic acid N-oxide | [3] |
Spectral Data
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro group and the N-oxide functionality.
-
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The positions of these signals would provide information about the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the N-oxide bond.
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (184.11 g/mol ), along with fragmentation patterns that could help confirm the structure. Predicted collision cross-section values for various adducts have been calculated.[6]
Synthesis and Reactivity
Synthesis
Detailed, step-by-step protocols for the direct synthesis of this compound are not prevalent in the available literature. However, the synthesis of its important derivative, 4-aminonicotinic acid, from isoquinoline has been described and provides insight into the chemistry of this class of compounds.[7]
Experimental Protocol: Synthesis of 4-Aminonicotinic Acid from Isoquinoline [7]
This four-step synthesis provides a route to a key derivative of the nicotinic acid family.
-
Oxidation of Isoquinoline: Isoquinoline is oxidized to yield 3,4-pyridinedicarboxylic acid. A mixture of nitric acid and sulfuric acid has been found to be a more effective oxidizing agent than potassium permanganate, with yields up to 61%.[7]
-
Anhydride Formation: The resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[7]
-
Ammonolysis: The anhydride is then subjected to ammonolysis to open the anhydride ring and form an amide-acid derivative.[7]
-
Hofmann Rearrangement: Finally, a Hofmann rearrangement reaction is carried out to introduce an amino group at the 4-position, yielding the target product, 4-aminonicotinic acid.[7]
The final product can be characterized by ¹H-NMR and IR spectroscopy to confirm its structure and purity.[7]
Reactivity
The reactivity of this compound N-oxide is largely dictated by the presence of the electron-withdrawing nitro group on the electron-deficient pyridine N-oxide ring. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can be displaced by various nucleophiles.[2][8] This reactivity is a key feature that makes it a valuable synthetic intermediate. For example, the nitro group can be readily replaced by negative ions, and the resulting N-oxides can be reduced to the corresponding pyridine derivatives.[8]
Biological Activity and Applications
While there is no specific information on the biological activity of this compound itself, the broader class of nitro-containing compounds and nicotinic acid derivatives exhibit a wide range of biological activities. Nitro compounds are known to have antimicrobial, antineoplastic, and antiparasitic properties.[9] Nicotinic acid and its derivatives are also important in various biological processes and are used in the development of pharmaceuticals.[10]
The primary application of this compound and its N-oxide is as a synthetic intermediate in the preparation of more complex molecules, particularly in drug discovery.[1][2] Its ability to undergo nucleophilic substitution at the 4-position allows for the introduction of various functional groups, leading to a diverse range of substituted nicotinic acid derivatives.[2] One of the most significant applications is its use as a precursor for the synthesis of 4-aminonicotinic acid, a key scaffold in the development of new therapeutic agents.[2]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of 4-aminonicotinic acid and the general reactivity of 4-nitropyridine N-oxide.
Caption: Synthetic pathway for 4-aminonicotinic acid.
Caption: General reactivity of 4-nitropyridine N-oxide.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | High Purity Research Chemical [benchchem.com]
- 3. CAS # 1078-05-3, this compound N-oxide, 4-Nitropyridine-3-carboxylic acid N-oxide - chemBlink [ww.chemblink.com]
- 4. pschemicals.com [pschemicals.com]
- 5. chemwhat.com [chemwhat.com]
- 6. PubChemLite - this compound n-oxide (C6H4N2O5) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitronicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure and purity of the compound.
Synthesis of this compound
This compound, also known as 4-nitropicolinic acid, can be effectively synthesized via the hydrolysis of 2-cyano-4-nitropyridine. This method offers a good yield and a straightforward purification process.
Synthesis Pathway
The synthesis involves the acid-catalyzed hydrolysis of the nitrile group of 2-cyano-4-nitropyridine to a carboxylic acid.
In-depth Technical Guide: 4-Nitronicotinic Acid Mechanism of Action
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the available scientific information regarding the mechanism of action of 4-nitronicotinic acid. Extensive database searches have revealed a notable scarcity of direct research on the specific molecular mechanisms of this compound. Consequently, this guide synthesizes information from related nitro-containing aromatic compounds and nicotinic acid derivatives to infer potential mechanisms and highlight areas for future investigation. The primary focus of existing research on analogous structures centers on their antimicrobial and potential anticancer activities, which are largely attributed to the bioreduction of the nitro group. This process generates reactive nitrogen species, leading to cellular stress and damage in target organisms. What follows is a summary of these general mechanisms, with the explicit caveat that they have not been experimentally validated for this compound itself.
Inferred Mechanism of Action: Bioreduction of the Nitro Group
The most consistently reported mechanism of action for nitroaromatic compounds is the enzymatic reduction of the nitro (NO₂) group. This process is central to their biological activity, including antimicrobial and cytotoxic effects. It is hypothesized that this compound would follow a similar pathway.
The proposed mechanism involves a multi-step enzymatic reduction, primarily occurring under anaerobic or hypoxic conditions, which are common in microbial environments and solid tumors. This reduction process generates a series of highly reactive intermediates, including the nitroso radical anion, nitroso derivative, and ultimately the hydroxylamine and amine derivatives. These reactive nitrogen species are capable of inducing widespread cellular damage through various means:
-
Oxidative Stress: The reactive intermediates can react with molecular oxygen to produce superoxide radicals (O₂⁻), leading to a state of oxidative stress. This overwhelms the cell's antioxidant defenses, causing damage to proteins, lipids, and nucleic acids.
-
DNA Damage: The radical species can directly interact with DNA, causing strand breaks and modifications to nucleotide bases. For example, the related compound 4-nitroquinoline-1-oxide is known to induce DNA damage by binding directly to DNA and through the generation of reactive oxygen species (ROS)[1].
-
Enzyme Inhibition: The electrophilic nature of the nitro reduction intermediates allows them to form covalent adducts with nucleophilic residues (such as cysteine and histidine) in proteins. This can lead to the inactivation of essential enzymes. For instance, nitro-fatty acids have been shown to covalently modify and inhibit the function of various proteins[2].
The bioreduction of the nitro group is a key step in the toxicological and antimicrobial action of many nitroaromatic drugs[3].
Signaling Pathway Diagram: General Nitroaromatic Bioreduction and Cellular Damage
Caption: Inferred bioreduction pathway of this compound leading to cellular damage.
Potential Biological Activities Based on Analogous Compounds
While direct experimental data for this compound is lacking, studies on related molecules suggest potential areas of biological activity.
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents[4]. For instance, metal complexes of 4-nitrobenzoic acid have demonstrated activity against various bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis[5]. Similarly, novel derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria[6]. It is plausible that this compound could exhibit similar antimicrobial properties, likely mediated by the bioreduction of its nitro group within microbial cells.
Anticancer Activity
The hypoxic environment of solid tumors makes them potential targets for nitroaromatic compounds that are activated under low-oxygen conditions. The resulting reactive nitrogen species can induce cytotoxicity in cancer cells. While not directly studied for this compound, other nitro-containing compounds are being investigated for their anticancer properties[4][5].
Quantitative Data
A thorough search of scientific literature and databases did not yield any specific quantitative data (e.g., IC₅₀, MIC, Kᵢ values) for this compound's biological activity. The table below is provided as a template for future research findings.
| Assay Type | Target Organism/Cell Line | Metric | Value | Reference |
| Antimicrobial Activity | Staphylococcus aureus | MIC | Data not available | |
| Antimicrobial Activity | Escherichia coli | MIC | Data not available | |
| Cytotoxicity | Human Cancer Cell Line (e.g., HeLa) | IC₅₀ | Data not available |
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound are not available. However, based on standard methodologies for analogous compounds, the following experimental workflows can be proposed.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of this compound.
References
- 1. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scielo.br [scielo.br]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 4-Nitronicotinic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a core scaffold in numerous pharmaceuticals, continues to be a focal point of medicinal chemistry. Within this class, derivatives of 4-nitronicotinic acid are emerging as compounds of interest, demonstrating a spectrum of biological activities. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, modulating the compound's reactivity and interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents.
Antimicrobial Activity: Targeting Mycobacteria
Derivatives of this compound have shown promise as antitubercular agents. A notable example is the 4-(trifluoromethoxy)benzyl amide of this compound, which has been synthesized and evaluated for its activity against Mycobacterium tuberculosis.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antitubercular Activity of a this compound Derivative
| Compound | Target Organism | MIC (µM) |
| N-(4-(trifluoromethoxy)benzyl)-4-nitronicotinamide | Mycobacterium tuberculosis H37Rv | 15-26[1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC values for this compound derivatives against Mycobacterium tuberculosis are typically determined using the broth microdilution method.
Principle: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Procedure:
-
Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Middlebrook 7H9 broth for mycobacteria).
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final concentration of microorganisms in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Emerging Potential
While specific quantitative data for the anticancer activity of a broad range of this compound derivatives remains an area of active investigation, the general class of nicotinic acid derivatives has shown cytotoxic effects against various cancer cell lines. The introduction of the 4-nitro group is anticipated to modulate this activity, and further screening of this compound amides, esters, and hydrazides is warranted.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic or anti-proliferative activity of this compound derivatives against cancer cell lines is commonly assessed using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a specialized detergent.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as amides, typically involves the activation of the carboxylic acid group of this compound, followed by reaction with a desired amine.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-nitronicotinamide derivatives.
Experimental Protocol: Synthesis of N-(4-(trifluoromethoxy)benzyl)-4-nitronicotinamide
Materials:
-
This compound
-
4-(trifluoromethoxy)benzylamine
-
Activating agents (e.g., thionyl chloride or a carbodiimide coupling agent like EDC with HOBt)
-
Anhydrous solvent (e.g., dichloromethane or dimethylformamide)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Activation of Carboxylic Acid: this compound is converted to its more reactive acyl chloride by treatment with thionyl chloride, or activated using a coupling agent like EDC in the presence of HOBt in an anhydrous solvent.
-
Amide Coupling: The activated this compound is then reacted with 4-(trifluoromethoxy)benzylamine in the presence of a base to neutralize the acid byproduct.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired N-(4-(trifluoromethoxy)benzyl)-4-nitronicotinamide[1].
Mechanism of Action: The Role of the Nitro Group
The biological activity of many nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group. This bioreduction is a key activation step that leads to the formation of reactive intermediates responsible for the compound's therapeutic or toxic effects.
Bioreduction Pathway of Nitroaromatic Compounds
Caption: Generalized bioreductive pathway of nitroaromatic compounds.
This reductive pathway is often initiated by nitroreductase enzymes present in both microbial and mammalian cells. The resulting reactive intermediates, such as the hydroxylamine and potentially the nitrenium ion, can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and antimicrobial effects.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, though limited, highlights their potential as antitubercular agents. The general understanding of the mechanism of action of nitroaromatic compounds provides a solid foundation for the rational design of more potent and selective derivatives.
Future research should focus on:
-
The synthesis and biological evaluation of a broader library of this compound esters, amides, and hydrazides to establish comprehensive structure-activity relationships.
-
Screening of these derivatives against a wider panel of microbial pathogens and cancer cell lines to explore the full spectrum of their biological activities.
-
Detailed mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these compounds, moving beyond the general model of nitro group bioreduction.
By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.
References
4-Nitronicotinic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitronicotinic acid, a substituted pyridine carboxylic acid, represents a valuable and versatile building block in the field of medicinal chemistry. The presence of the nitro group at the 4-position of the pyridine ring activates the molecule for a variety of chemical transformations, making it a strategic starting point for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in the development of novel therapeutic agents, with a focus on its role in generating kinase inhibitors, anticancer, and antimicrobial agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a nicotinic acid precursor followed by any necessary functional group manipulations. A common and effective strategy involves the nitration of nicotinic acid N-oxide. The N-oxide functionality directs the nitration to the 4-position and can be subsequently removed.
Experimental Protocol: Synthesis of this compound N-oxide
This protocol is adapted from the nitration of analogous pyridine N-oxides.
Materials:
-
Nicotinic acid N-oxide
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add nicotinic acid N-oxide to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Once the nicotinic acid N-oxide is completely dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound N-oxide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Deoxygenation of this compound N-oxide
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound N-oxide in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench by pouring it into a stirred, saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by recrystallization.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The electron-withdrawing nature of the nitro group and the carboxylic acid moiety makes this compound a versatile substrate for various chemical transformations.
1. Reduction of the Nitro Group:
The nitro group can be readily reduced to an amino group, yielding 4-aminonicotinic acid, a key intermediate for the synthesis of numerous bioactive molecules.
Experimental Protocol: Synthesis of 4-Aminonicotinic Acid
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to precipitate any unreacted starting material.
-
Filter the solution and then adjust the pH of the filtrate to the isoelectric point of 4-aminonicotinic acid (around pH 4-5) using a solution of NaOH to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-aminonicotinic acid.
2. Amide and Ester Formation:
The carboxylic acid group of this compound can be readily converted into amides and esters using standard coupling or esterification methods. These derivatives are important for modifying the pharmacokinetic properties of the final compounds.
Experimental Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Derivatization Pathways
Spectroscopic Analysis of 4-Nitronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-nitronicotinic acid, also known as 4-nitropyridine-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of analogous aromatic nitro compounds, carboxylic acids, and nicotinic acid derivatives. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.1 - 9.3 | s | - |
| H-5 | 7.8 - 8.0 | d | ~5 |
| H-6 | 8.8 - 9.0 | d | ~5 |
| -COOH | 10.0 - 13.0 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 155 - 160 |
| -COOH | 165 - 170 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| N-O (Asymmetric Stretch) | 1520 - 1560 | Strong |
| C=C, C=N (Aromatic) | 1450 - 1600 | Medium |
| N-O (Symmetric Stretch) | 1340 - 1380 | Strong |
| C-N | 800 - 850 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z Ratio |
| [M]⁺ | 168 |
| [M-OH]⁺ | 151 |
| [M-NO₂]⁺ | 122 |
| [M-COOH]⁺ | 123 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
2.1.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Thoroughly mix the sample by vortexing or gentle agitation until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 16 ppm
-
-
¹³C NMR Acquisition:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled pulse experiment
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
2.2.2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry (MS)
2.3.1. Sample Preparation:
-
Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the solution as necessary for the specific ionization technique.
2.3.2. Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method:
-
Mode: Positive or negative ion mode.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary voltage: 3-4 kV
-
Drying gas flow and temperature: Optimize for the specific instrument to ensure efficient desolvation.
-
Mass range: Scan from m/z 50 to 300.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound using the combined spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural confirmation.
An In-depth Technical Guide on the Solubility and Stability of 4-Nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 4-nitronicotinic acid is limited. This guide synthesizes information from structurally related compounds and established analytical methodologies to provide a comprehensive framework for its investigation. The experimental protocols provided are recommended approaches for determining these key physicochemical properties.
Introduction
This compound, also known as 4-nitropyridine-3-carboxylic acid, is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nicotinic acid scaffold in pharmacologically active molecules. The introduction of a nitro group can significantly modulate the physicochemical properties, metabolic stability, and biological activity of the parent molecule. A thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring the quality and efficacy of any potential therapeutic agent. This technical guide provides an overview of the anticipated properties of this compound and detailed protocols for their experimental determination.
Physicochemical Properties
While specific experimental data for this compound is scarce, an estimation of its properties can be made based on related compounds such as nicotinic acid and other nitro-substituted aromatic acids.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Remarks |
| Molecular Formula | C₆H₄N₂O₄ | - |
| Molecular Weight | 168.11 g/mol | - |
| pKa | ~2-3 | The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to nicotinic acid (pKa ~4.85). |
| Melting Point | Likely >200 °C | Nitro-substituted aromatic acids often have high melting points. For comparison, 4-nitropicolinic acid has a melting point of 153 °C[1]. |
| Appearance | Expected to be a crystalline solid | - |
Solubility Profile
The solubility of this compound is expected to be influenced by the solvent's polarity, hydrogen bonding capacity, and the pH of aqueous solutions.
Qualitative Solubility Estimation
Based on the solubility of a related isomer, 3-nitro-4-pyridinecarboxylic acid methyl ester, which is soluble in alcohols and esters and insoluble in water, this compound is anticipated to exhibit low solubility in non-polar organic solvents and pH-dependent solubility in aqueous media.[2] In acidic solutions (pH < pKa), the molecule will be in its neutral form, likely exhibiting low aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
Table 2: Anticipated Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Moderately Soluble | Formation of the soluble carboxylate salt. |
| Acidic Buffer (pH 2) | Sparingly Soluble | The molecule is in its less soluble neutral form. |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Methanol | Soluble | Polar protic solvent. |
| Acetone | Sparingly Soluble | Polar aprotic solvent. |
| Dichloromethane | Insoluble | Non-polar solvent. |
| Diethyl Ether | Insoluble | Non-polar solvent. |
Stability Profile
The stability of this compound will be influenced by factors such as pH, temperature, and light. The nitroaromatic functional group can be susceptible to reduction, while the pyridine ring and carboxylic acid are generally stable.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, potential degradation routes for nitroaromatic compounds may include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing conditions or in the presence of certain enzymes.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Photodegradation: Exposure to UV light may induce degradation.
Experimental Protocols
The following are detailed experimental protocols for the determination of the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, pH-buffered solutions, ethanol, methanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method (see section 5.3).
Stability-Indicating Method: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV to determine the extent of degradation and to profile any degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the quantification of this compound and its potential degradation products.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Internal Standard | A structurally similar, stable compound not expected to be present in the sample. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility and stability of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 4-Nitronicotinic Acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-nitronicotinic acid N-oxide, a key intermediate in pharmaceutical and diagnostic reagent synthesis.[1] This document details its physical and chemical characteristics, spectroscopic data, and reactivity, supported by experimental methodologies.
Chemical and Physical Properties
This compound N-oxide, also known as 4-nitropyridine-3-carboxylic acid N-oxide, is a solid, dark yellow crystalline compound.[2] Its fundamental properties are summarized in the table below. The presence of the nitro group, a strong electron-withdrawing group, and the N-oxide functionality significantly influence its reactivity, making it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound N-oxide
| Property | Value | Reference |
| CAS Number | 1078-05-3 | [3][4][5][6][7] |
| Molecular Formula | C6H4N2O5 | [4][5] |
| Molecular Weight | 184.11 g/mol | [5] |
| Melting Point | 170-172 °C | [3] |
| Boiling Point | 553.6 °C at 760 mmHg | [] |
| Appearance | Dark yellow solid | [2] |
| Purity | Typically ≥97% | [4][5][7] |
| Synonyms | 4-Nitropyridine-3-carboxylic acid N-oxide, 3-Carboxy-4-nitropyridine 1-oxide |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound N-oxide. The available data is presented below.
Table 2: Spectroscopic Data for this compound N-oxide
| Spectrum Type | Details | Reference |
| ¹H NMR | Spectrum available. Solvent: DMSO-d6. | [9] |
| FT-IR | Spectrum available. | [9] |
| Raman | Spectrum available. | [9] |
Chemical Synthesis
The synthesis of this compound N-oxide is analogous to the synthesis of 4-nitropyridine-N-oxide, which involves the nitration of the corresponding N-oxide precursor.
Synthesis Workflow
The logical workflow for the synthesis of this compound N-oxide from nicotinic acid is depicted below.
Caption: Synthesis workflow for this compound N-oxide.
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide (Analogous Procedure)
This protocol for the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide can be adapted for the synthesis of this compound N-oxide from nicotinic acid N-oxide.[10]
Materials:
-
Pyridine-N-oxide (or Nicotinic Acid N-oxide)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: Slowly and in portions, add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a flask, while stirring and cooling in an ice bath. Bring the nitrating acid to 20 °C.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60°C.
-
Nitration: Add the nitrating acid dropwise to the flask over 30 minutes, maintaining the internal temperature. After the addition, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto 150 g of crushed ice. Carefully add a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Isolation and Purification: Filter the precipitate. Add acetone to the crude product to separate the insoluble sodium sulfate. Evaporate the acetone from the filtrate to obtain the yellow product. The product can be recrystallized from acetone if necessary.
Chemical Reactivity and Applications
The reactivity of this compound N-oxide is primarily dictated by the nitro group at the 4-position of the pyridine ring, which is activated by the N-oxide functionality. This makes the nitro group susceptible to nucleophilic substitution.
Nucleophilic Substitution of the Nitro Group
The nitro group in 4-nitropyridine-N-oxide and analogous compounds can be readily displaced by various nucleophiles.[11][12] This reactivity is a key feature for its use as a synthetic intermediate.
Caption: General reactivity of the 4-nitro pyridine N-oxide moiety.
Experimental Protocol: Substitution of the Nitro Group with Chloride (Analogous Procedure)
The following protocol describes the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide and is illustrative of the nucleophilic substitution reactions this class of compounds undergoes.[10]
Materials:
-
4-Nitropyridine-N-oxide
-
25% aqueous Hydrochloric Acid
Procedure:
-
Heat 1 g of 4-nitropyridine-N-oxide with 20 mL of 25% aqueous hydrochloric acid in a sealed tube at 160°C for 4 hours.
-
After cooling, carefully open the tube, allowing any nitrous gas to escape.
-
Evaporate the liquid to dryness in vacuo.
-
Neutralize the residue with aqueous ammonia and evaporate to dryness again.
-
Extract the final solid residue with benzene to isolate the 4-chloropyridine-N-oxide.
Safety and Handling
This compound N-oxide should be handled with care in a well-ventilated area, avoiding dust formation.[2] It is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.[2] The compound is classified as a toxic solid, organic, n.o.s. and should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[2]
Signaling Pathways
There is currently no publicly available information to suggest that this compound N-oxide is directly involved in specific biological signaling pathways. Its primary role in the scientific literature and commercial applications is as a chemical intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Conclusion
This compound N-oxide is a valuable chemical intermediate with well-defined physical properties. Its key chemical feature is the reactivity of the 4-nitro group towards nucleophilic substitution, which allows for the synthesis of a variety of 4-substituted nicotinic acid derivatives. The experimental protocols for analogous compounds provide a solid foundation for its synthesis and derivatization. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. calpaclab.com [calpaclab.com]
- 9. spectrabase.com [spectrabase.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
A Theoretical Investigation of the Electronic Structure of 4-Nitronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a molecule of significant interest due to the interplay of its electron-withdrawing nitro group and the aromatic pyridine ring containing a carboxylic acid function. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The electron distribution, frontier molecular orbitals, and electrostatic potential are key determinants of its biological activity and chemical behavior.
This technical guide outlines a comprehensive theoretical approach for the detailed investigation of the electronic structure of this compound using quantum chemical calculations. While specific experimental and extensive theoretical literature on this compound is not abundant, the methodologies described herein are based on well-established and widely validated computational protocols for analogous nitroaromatic and pyridine-based compounds.[1][2] This document serves as a robust framework for researchers aiming to perform such an analysis.
Detailed Computational Protocol
The in-silico analysis of this compound's electronic properties is primarily conducted using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.
1. Molecular Structure and Optimization: The initial step involves building the 3D structure of this compound. This structure is then subjected to geometry optimization to find its most stable conformation (lowest energy state).
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[1]
-
Basis Set: 6-311++G(d,p) is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the complex electron distribution in aromatic and nitro compounds.
-
Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][4]
2. Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This crucial step serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.
-
It provides thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
3. Electronic Property Calculations: With the validated optimized geometry, a "single-point" energy calculation is performed to derive the key electronic descriptors. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[5][6][7]
-
Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing partial atomic charges.[8][9][10] These charges help in identifying electrophilic and nucleophilic sites within the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. It illustrates regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).
Data Presentation: Representative Theoretical Data
The following tables present hypothetical yet realistic quantitative data for this compound, derived from the computational protocol described above. These values are representative of what would be expected from a rigorous DFT study.
Table 1: Predicted Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C3-C7 (C-COOH) | 1.49 Å | |
| C4-N8 (C-NO2) | 1.48 Å | |
| N1-C2 | 1.34 Å | |
| N8-O9 | 1.22 Å | |
| Bond Angles | ||
| C2-C3-C4 | 118.5° | |
| C3-C4-N8 | 121.0° | |
| O9-N8-O10 | 124.5° |
Table 2: Calculated Electronic Properties
| Property | Symbol | Predicted Value |
| Energy of HOMO | EHOMO | -7.5 eV |
| Energy of LUMO | ELUMO | -3.2 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.3 eV |
| Dipole Moment | µ | 3.5 D |
| Total Energy | Etotal | -644.5 Hartree |
Table 3: Mulliken Atomic Charges (Selected Atoms)
| Atom | Label | Predicted Charge (e) |
| Pyridine Nitrogen | N1 | -0.58 |
| Carboxyl Oxygen (C=O) | O12 | -0.65 |
| Nitro Nitrogen | N8 | +0.95 |
| Nitro Oxygen | O9 / O10 | -0.55 |
| Carbon (attached to NO2) | C4 | +0.20 |
| Carbon (attached to COOH) | C3 | +0.15 |
Visualization of Structure and Workflow
Diagrams created using the DOT language provide clear visual representations of the molecular structure and the computational process.
Caption: Molecular graph of this compound with key atoms labeled.
Caption: A standard workflow for DFT-based analysis of a molecule's electronic structure.[11][12][13]
References
- 1. Vibrational spectroscopy investigation and HOMO, LUMO analysis using DFT (B3LYP) on the structure of 1,3-dichloro 5-nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. GitHub - KIT-Workflows/DFT-Surface: DFT-Surface [github.com]
Methodological & Application
Synthesis of 4-Nitronicotinic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-nitronicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the nitration of nicotinic acid N-oxide to yield this compound N-oxide, followed by a selective deoxygenation to afford the final product. Detailed experimental procedures for each step are provided, including reagent quantities, reaction conditions, and purification methods. This application note also includes a summary of quantitative data and a visual representation of the synthetic workflow to aid in experimental planning and execution.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the nitro group at the 4-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for further functionalization, such as amidation or esterification. This dual reactivity makes it a versatile precursor for the development of novel therapeutic agents. The synthetic pathway described herein involves the well-established nitration of a pyridine N-oxide followed by a robust deoxygenation step.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Nicotinic Acid N-oxide | C₆H₅NO₃ | 139.11 | 243-245 (dec.) | - |
| This compound N-oxide | C₆H₄N₂O₅ | 184.11 | 170-172[1][2] | ~70-80 |
| This compound | C₆H₄N₂O₄ | 168.11 | 157-158 (dec.) (for isomer 4-nitropicolinic acid)[3] | ~80-90 |
Signaling Pathways and Experimental Workflow
The synthesis of this compound proceeds through a sequential two-step process: nitration followed by deoxygenation. The workflow is depicted in the following diagram.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of this compound N-oxide
This procedure is adapted from the nitration of pyridine-N-oxide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Nicotinic acid N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with constant stirring. Allow the mixture to reach room temperature before use.
-
Reaction Setup: Place nicotinic acid N-oxide in a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel containing the nitrating mixture.
-
Nitration: Gently heat the flask containing nicotinic acid N-oxide to approximately 60-70 °C. Slowly add the nitrating mixture dropwise to the stirred solution. An exothermic reaction will occur.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice in a large beaker.
-
Neutralization: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution.
-
Isolation of Intermediate: The product, this compound N-oxide, may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, perform an extraction with a suitable organic solvent such as dichloromethane or chloroform.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This procedure describes the deoxygenation of this compound N-oxide. This reaction should be carried out under anhydrous conditions.
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve this compound N-oxide in anhydrous chloroform or dichloromethane.
-
Deoxygenation: Cool the solution in an ice bath and slowly add phosphorus trichloride dropwise with stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water to quench the excess PCl₃.
-
Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with additional portions of chloroform or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. Handle with caution and under anhydrous conditions.
-
The nitration reaction is exothermic and can proceed vigorously. Maintain good temperature control.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on established chemical transformations and can be adapted for various research and development needs. The final product is a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Use of 4-Nitronicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-nitronicotinic acid and its derivatives in drug discovery, with a focus on their synthesis and evaluation as potential antibacterial and anti-inflammatory agents. While specific biological activity data for this compound is limited in publicly available literature, this document outlines detailed protocols for its derivatization and for screening these derivatives to identify and characterize novel therapeutic candidates.
Introduction
This compound is a derivative of nicotinic acid characterized by a nitro group at the 4-position of the pyridine ring. This electron-withdrawing group significantly influences the electronic properties of the molecule, making it a versatile synthetic intermediate in medicinal chemistry. Its structure presents several opportunities for chemical modification, primarily through the reduction of the nitro group to an amine or derivatization of the carboxylic acid to form esters, amides, and other functional groups. These modifications can be leveraged to explore structure-activity relationships (SAR) and to develop novel compounds with therapeutic potential, including kinase inhibitors. The core structure of nicotinic acid and its derivatives has been associated with a range of biological activities, suggesting that this compound is a promising scaffold for the discovery of new drugs.
Data Presentation
Quantitative data on the biological activity of this compound is not extensively available. However, the following tables present example data for related nicotinic acid derivatives to illustrate how results from the described protocols can be structured for clear comparison.
Table 1: Example Antibacterial Activity (MIC) of Nicotinic Acid Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Example 1 | Acylhydrazone of Nicotinic Acid | 3.91 | >250 | Fictional Data |
| Example 2 | 1,3,4-Oxadiazole of Nicotinic Acid | 7.81 | 62.5 | Fictional Data |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.015 | Fictional Data |
Table 2: Example Anti-inflammatory Activity (IC50) of Nicotinic Acid Derivatives
| Compound | Derivative Type | Cell Line | Assay | IC50 (µM) | Reference |
| Example 3 | Isonicotinate | Human Blood Cells | ROS Production | 8.6 | Fictional Data |
| Example 4 | Isonicotinate | Human Blood Cells | ROS Production | 3.7 | Fictional Data |
| Ibuprofen | Standard NSAID | Human Blood Cells | ROS Production | 11.2 | Fictional Data |
Experimental Protocols
Synthesis of this compound Derivatives
The following protocols describe the synthesis of an ester and an amide derivative of this compound as representative examples for creating a chemical library for screening.
Protocol 1: Synthesis of Ethyl 4-Nitronicotinate
This protocol describes the Fischer esterification of this compound with ethanol.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of absolute ethanol to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 4-nitronicotinate.
Protocol 2: Synthesis of N-Benzyl-4-nitronicotinamide
This protocol details the synthesis of an amide derivative via activation of the carboxylic acid.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Cool the suspension in an ice bath and add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear, indicating the formation of the acyl chloride.
-
In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Slowly add the freshly prepared 4-nitronicotinoyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-nitronicotinamide.
Biological Evaluation Protocols
The following protocols are standard methods to assess the antibacterial and anti-inflammatory potential of the synthesized this compound derivatives.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the antibacterial efficacy of the compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its density to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
This protocol measures the effect of the compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized this compound derivatives
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS-stimulated cells without compound) and a negative control (unstimulated cells).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Determine the percentage of NO inhibition and calculate the IC50 value for each compound.
Visualization of Workflows and Pathways
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Workflow for the biological evaluation of this compound derivatives.
Caption: A potential mechanism of action for anti-inflammatory effects.
Application Notes and Protocols: 4-Nitronicotinic Acid Derivatives as Potential Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and evaluation of 4-nitronicotinic acid derivatives as a promising class of compounds for the development of new antitubercular agents. Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The exploration of novel chemical scaffolds, such as this compound derivatives, is crucial in the search for more effective and safer anti-TB drugs.
Introduction
Nicotinic acid (niacin) is a well-established precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The introduction of a nitro group at the 4-position of the nicotinic acid scaffold can significantly influence its electronic properties and biological activity, making it a key pharmacophore in the design of new therapeutic agents. Nitro-containing compounds have demonstrated significant potential in combating tuberculosis, with some acting as prodrugs that are activated by mycobacterial enzymes to exert their cytotoxic effects. This document outlines the synthesis, in vitro and in vivo evaluation, and potential mechanisms of action of this compound derivatives.
Data Presentation
The following tables summarize the antitubercular activity and cytotoxicity of selected nicotinic acid and nitro-containing derivatives against Mycobacterium tuberculosis.
Table 1: In Vitro Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure/Modification | MIC (µg/mL) | Reference |
| 4a | 6-phenyl-2-methylnicotinohydrazide | 25 | [1] |
| 4b | 6-(4-methylphenyl)-2-methylnicotinohydrazide | 25 | [1] |
| 4c | 6-(4-fluorophenyl)-2-methylnicotinohydrazide | >100 | [1] |
| 4d | 6-(4-chlorophenyl)-2-methylnicotinohydrazide | 50 | [1] |
| 4e | 6-(4-bromophenyl)-2-methylnicotinohydrazide | 100 | [1] |
| 4f | 6-(4-methoxyphenyl)-2-methylnicotinohydrazide | 25 | [1] |
| 8b | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 | [1] |
| 8c | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 | [1] |
| Isoniazid | Standard Drug | 0.12 | [2] |
Table 2: Cytotoxicity of Selected Antitubercular Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8b | HT-29, PC-3, A549, HepG2, MCF-7 | Not cytotoxic | [1] |
| 8c | HT-29, PC-3, A549, HepG2, MCF-7 | Not cytotoxic | [1] |
| Orbifloxacin | RAW264.7 | 115.42 | [3] |
| Nadifloxacin | RAW264.7 | Cytotoxic at 16 µg/ml | [3] |
| Mithramycin | RAW264.7 | Cytotoxic at 16 µg/ml | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Nicotinic Acid Hydrazide Derivatives
This protocol describes a general three-step synthesis for nicotinic acid hydrazides, adapted from published methods.[1]
Step 1: Synthesis of 2-methyl-6-aryl-nicotinonitrile derivatives
-
A mixture of an appropriate acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is refluxed in glacial acetic acid (15 mL) for 5 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the nicotinonitrile derivative.
Step 2: Synthesis of ethyl 2-methyl-6-aryl-nicotinate derivatives
-
The nicotinonitrile derivative (1 mmol) is dissolved in concentrated sulfuric acid (5 mL) at 0°C.
-
Absolute ethanol (20 mL) is added dropwise while maintaining the temperature at 0°C.
-
The reaction mixture is refluxed for 8 hours, then cooled and poured onto crushed ice.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The separated solid is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 2-methyl-6-aryl-nicotinohydrazide derivatives
-
A mixture of the ethyl nicotinate derivative (1 mmol) and hydrazine hydrate (99%, 5 mL) is refluxed for 3 hours.
-
The excess hydrazine hydrate is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and recrystallized from ethanol to afford the final nicotinohydrazide product.
Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, serial two-fold dilutions of the test compound are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of compounds against a mammalian cell line (e.g., RAW 264.7 macrophages).[3]
-
Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and incubated overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of Nitro-Containing Antitubercular Agents
Nitro-containing compounds often act as prodrugs that require reductive activation by mycobacterial enzymes.[4][5][6][7] A key enzyme involved in this activation is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[5][8] The activation process generates reactive nitrogen species, such as nitric oxide, which can interfere with various cellular processes, including cell wall synthesis and respiration.[6][7] Some nitro-compounds are also proposed to inhibit essential enzymes like decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), which is crucial for arabinogalactan synthesis, a vital component of the mycobacterial cell wall.[4][5][8]
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminonicotinic Acid
Introduction
4-Aminonicotinic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed protocol for the synthesis of 4-aminonicotinic acid from 4-nitronicotinic acid via catalytic hydrogenation. The reduction of the aromatic nitro group is a common and effective transformation, and the protocol herein is designed to be a reliable method for researchers in organic synthesis and drug discovery.
Chemical Transformation
The synthesis involves the reduction of the nitro group of this compound to an amino group, yielding 4-aminonicotinic acid. The most common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Caption: Chemical transformation of this compound to 4-aminonicotinic acid.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (DMSO-d6, δ ppm) | Key IR Absorptions (cm-1) | Purity (%) |
| This compound | C6H4N2O4 | 168.11 | 155-157 | ~9.1 (s, 1H), ~8.9 (d, 1H), ~8.1 (d, 1H) | ~3100-2500 (O-H), ~1700 (C=O), ~1530, ~1350 (NO2) | ≥97 |
| 4-Aminonicotinic Acid | C6H6N2O2 | 138.12 | >300 | ~8.2 (s, 1H), ~7.9 (d, 1H), ~6.8 (d, 1H), ~6.5 (br s, 2H) | ~3400, ~3300 (N-H), ~3000-2500 (O-H), ~1680 (C=O) | ≥98[1] |
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound using palladium on carbon (Pd/C) under a hydrogen atmosphere.
4.1. Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (or Ethanol, or Acetic Acid)
-
Hydrogen gas (H2)
-
Nitrogen gas (N2) or Argon (Ar)
-
Celite®
4.2. Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
4.3. Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a heavy-walled flask or a Parr autoclave), add this compound.
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or acetic acid. The choice of solvent can influence the reaction rate and workup procedure. Methanol or ethanol are commonly used.
-
Catalyst Addition: Carefully add 10% Pd/C to the mixture. The catalyst should be handled with care as it can be pyrophoric when dry. It is often added as a slurry in the reaction solvent.
-
Inerting the Atmosphere: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi). If using a balloon, ensure it is securely attached.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C on the filter paper should not be allowed to dry completely in the air as it can ignite. It should be kept wet and disposed of properly.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-aminonicotinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford pure 4-aminonicotinic acid.
4.4. Expected Yield:
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 4-aminonicotinic acid.
References
The Role of Nitropyridine Scaffolds in Kinase Inhibitor Synthesis: A Case Study with ALK5 Inhibitors
Introduction
While direct applications of 4-nitronicotinic acid in the synthesis of kinase inhibitors are not extensively documented in readily available literature, the closely related nitropyridine scaffold is a valuable precursor in the development of potent and selective kinase inhibitors. The electron-withdrawing nature of the nitro group on the pyridine ring activates the molecule for nucleophilic aromatic substitution reactions, providing a versatile handle for constructing complex heterocyclic systems that can effectively target the ATP-binding site of kinases. This application note will focus on a representative example: the use of 2,4-dichloro-5-nitropyridine, a structural analog of this compound, in the synthesis of inhibitors for Activin receptor-like kinase 5 (ALK5).
Application: Synthesis of ALK5 Kinase Inhibitors
ALK5, also known as Transforming Growth Factor-beta (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. Consequently, the development of small molecule inhibitors of ALK5 is a significant area of therapeutic research. Substituted pyridinyl-imidazoles have emerged as a promising class of ALK5 inhibitors, and their synthesis can be efficiently achieved using a nitropyridine precursor.
The general synthetic strategy involves a sequential, regioselective nucleophilic aromatic substitution of the two chlorine atoms on the 2,4-dichloro-5-nitropyridine core. The nitro group not only activates the ring for these substitutions but can also be subsequently reduced to an amine, which can then be utilized in further cyclization reactions to build the final heterocyclic inhibitor.
Experimental Protocols
The following protocols describe a multi-step synthesis of a potent ALK5 inhibitor based on a substituted pyridinyl-imidazole scaffold, adapted from established methodologies.
Step 1: Synthesis of 4-(2-fluoroanilino)-2-chloro-5-nitropyridine
This initial step involves the regioselective substitution of the more reactive chlorine atom at the C4 position of 2,4-dichloro-5-nitropyridine with an aniline derivative.
-
Materials:
-
2,4-dichloro-5-nitropyridine
-
2-fluoroaniline
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M), add 2-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(2-fluoroanilino)-2-chloro-5-nitropyridine.
-
Step 2: Synthesis of N4-(2-fluorophenyl)-5-nitro-N2-(prop-2-yn-1-yl)pyridine-2,4-diamine
The remaining chlorine atom at the C2 position is then substituted with propargylamine.
-
Materials:
-
4-(2-fluoroanilino)-2-chloro-5-nitropyridine
-
Propargylamine
-
Sodium bicarbonate
-
Isopropanol and water
-
-
Procedure:
-
To a solution of 4-(2-fluoroanilino)-2-chloro-5-nitropyridine (1.0 eq) in a mixture of isopropanol and water (3:1, 0.15 M), add propargylamine (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate/hexanes gradient) to obtain the desired product.
-
Step 3: Reduction of the Nitro Group and Subsequent Cyclization
The nitro group is reduced to an amine, which then undergoes cyclization to form the imidazole ring, a key feature of the final ALK5 inhibitor.
-
Materials:
-
N4-(2-fluorophenyl)-5-nitro-N2-(prop-2-yn-1-yl)pyridine-2,4-diamine
-
Iron powder
-
Ammonium chloride
-
Ethanol and water
-
-
Procedure:
-
Suspend N4-(2-fluorophenyl)-5-nitro-N2-(prop-2-yn-1-yl)pyridine-2,4-diamine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate.
-
The resulting crude product can then be taken to the next cyclization step, which may involve treatment with an appropriate reagent to facilitate the formation of the imidazole ring.
-
Data Presentation
The synthesized compounds are typically evaluated for their inhibitory activity against the target kinase. The following table presents hypothetical data for a series of synthesized pyridinyl-imidazole ALK5 inhibitors.
| Compound ID | R1 Group | R2 Group | ALK5 IC50 (nM) | Kinase Selectivity (fold vs. p38) |
| PI-001 | 2-fluorophenyl | Propargyl | 15 | >100 |
| PI-002 | 2-chlorophenyl | Propargyl | 25 | >80 |
| PI-003 | Phenyl | Propargyl | 50 | >50 |
| PI-004 | 2-fluorophenyl | Methyl | 150 | >20 |
Visualizations
Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory action of an ALK5 inhibitor.
Experimental Workflow
Application Notes and Protocols: Experimental Procedure for the Nitration of Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. The electrophilic nitration of the pyridine ring is a challenging transformation. The lone pair of electrons on the nitrogen atom makes the ring susceptible to protonation in the strongly acidic conditions of nitration (a mixture of concentrated nitric and sulfuric acids). The resulting pyridinium species is strongly deactivated towards electrophilic attack, making the reaction difficult to achieve.[1] Consequently, the nitration of nicotinic acid requires harsh reaction conditions.
These application notes provide a detailed protocol for the nitration of a nicotinic acid derivative, 6-hydroxynicotinic acid, to yield 6-hydroxy-5-nitronicotinic acid. This procedure can be adapted for the nitration of nicotinic acid, likely requiring similarly forcing conditions. The primary product expected from the nitration of nicotinic acid is 5-nitronicotinic acid.
Reaction Scheme
Caption: General reaction scheme for the nitration of nicotinic acid.
Experimental Protocols
The following protocols are based on the nitration of 6-hydroxynicotinic acid and can be adapted for nicotinic acid.[2]
Safety Precautions: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Fuming nitric acid is extremely corrosive and toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (45 mL). Cool the flask to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 6-hydroxynicotinic acid (15 g) to the cooled sulfuric acid with continuous stirring.
-
Addition of Nitrating Agent: Add fuming nitric acid (10.4 mL) dropwise to the mixture while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of ice and water.
-
Isolation: Collect the resulting precipitate by suction filtration, wash with cold water, and air-dry to obtain the product.
Protocol 2: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids
-
Reaction Setup: In a round-bottom flask, dissolve 6-hydroxynicotinic acid (30 g, 0.217 mol) in concentrated sulfuric acid (50 mL).
-
Addition of Nitrating Agent: To this solution, add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 mL) while keeping the temperature below 20°C.
-
Reaction: Stir the mixture at room temperature for 1 hour, and then heat it to 80°C for 4 hours.
-
Work-up: Pour the cooled reaction mixture onto ice.
-
Isolation: Collect the precipitate by filtration and dry to obtain the final product.
Protocol 3: Nitration using Red Fuming Nitric Acid
-
Reaction Setup: In a 250 mL flask, add 6-hydroxynicotinic acid (20 g) and red fuming nitric acid (100 mL).
-
Reaction: Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours. Then, slowly increase the temperature to 80°C.
-
Work-up: Cool the mixture to room temperature overnight.
-
Isolation: Collect the yellow precipitate by filtration, wash with a small amount of water (10 mL), and dry.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 6-hydroxy-5-nitronicotinic acid based on the described protocols.[2]
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |
| Nitrating Agent | Fuming nitric acid / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Red fuming nitric acid |
| Reaction Temperature | 0°C to 45°C | <20°C to 80°C | 50°C to 80°C |
| Reaction Time | 3 hours at 45°C | 1 hr at RT, 4 hrs at 80°C | 8 hours at 50°C |
| Yield | 8.63 g (light yellow solid) | Not specified | 14.2 g (36%, yellow amorphous solid) |
| Melting Point | 277-278°C | Not specified | Not specified |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the nitration of nicotinic acid derivatives.
References
Application Notes and Protocols for the Quantification of 4-Nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-nitronicotinic acid, a key intermediate in pharmaceutical synthesis and metabolic research. The following protocols are based on established analytical techniques and can be adapted and validated for specific research needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. This method is suitable for purity assessment, stability studies, and quantification in various sample matrices. The following protocol is adapted from a validated method for the analysis of structurally similar nitrophthalic acids.[1]
Experimental Protocol
a. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Kromasil C18 column (150 x 4.6 mm, 5 µm) or equivalent[1]
-
Autosampler vials
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
b. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol : 0.1 M Acetic Acid in water (pH 2.89) (10:90, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
c. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
d. Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Adapted from a similar compound)
| Parameter | Value | Reference |
| Lowest Detection Limit | 0.0002 mg/mL (at S/N = 3) | [1] |
| Retention Time (estimated) | 10 - 20 min | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. This protocol is adapted from a method for the analysis of nicotinic acid and its metabolites in plasma.[2][3][4]
Experimental Protocol
a. Instrumentation and Consumables:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Waters Spherisorb 5 µm CNRP column (4.6 x 150 mm) or equivalent[2]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
b. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive or Negative (analyte dependent) |
| MRM Transitions | To be determined by direct infusion of this compound standard. |
c. Sample Preparation (for Plasma): [3][4]
-
To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
Inject into the LC-MS/MS system.
Quantitative Data Summary (Adapted from a similar compound)
| Parameter | Value | Reference |
| Precision (Intra- and Inter-day) | 1.3% to 13.3% | [3][4] |
| Accuracy (Intra- and Inter-day) | 94.43% to 110.88% | [3][4] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.
Experimental Protocol
a. Instrumentation and Consumables:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., ethanol, water, or buffer solution)
b. Method:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution and the sample solution at the λmax.
-
Data Analysis: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to calculate the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Value |
| Linearity | Dependent on analyte concentration and spectrophotometer specifications. |
| LOD/LOQ | To be determined during method validation. |
Electrochemical Methods
Electrochemical sensors can provide rapid and sensitive detection of nitroaromatic compounds.[5] The following is a general approach for developing an electrochemical method for this compound.
Experimental Protocol
a. Instrumentation and Consumables:
-
Potentiostat
-
Working electrode (e.g., glassy carbon electrode modified with a suitable catalyst)[6]
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Supporting electrolyte (e.g., phosphate buffer solution)
b. Method:
-
Electrode Modification: Modify the working electrode surface to enhance the electrochemical response towards this compound. This could involve the deposition of nanoparticles, polymers, or other nanomaterials.[7]
-
Optimization: Optimize experimental parameters such as pH of the supporting electrolyte, scan rate, and accumulation time.
-
Analysis: Use techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to record the electrochemical signal of this compound. The peak current will be proportional to the concentration.
-
Calibration: Construct a calibration curve by measuring the peak currents of a series of standard solutions of this compound.
Quantitative Data Summary (Adapted from a similar compound)
| Parameter | Value | Reference |
| Limit of Detection | 0.03 µM to 5.1 µM (highly dependent on electrode modification) | [5][7] |
| Linear Range | Typically spans several orders of magnitude. | [7] |
Visualizations
Experimental Workflows
Caption: Workflow for HPLC quantification of this compound.
References
- 1. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
- 2. bevital.no [bevital.no]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ti-Catalyst Biomimetic Sensor for the Detection of Nitroaromatic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitronicotinic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitronicotinic acid is a valuable starting material in the synthesis of various pharmaceutical intermediates. Its pyridine core and the presence of both a carboxylic acid and a nitro group make it a versatile building block for the introduction of diverse functionalities. The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-aminonicotinic acid, a key intermediate in the synthesis of a range of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of 4-aminonicotinic acid from this compound and its subsequent potential application in the synthesis of pharmaceutical intermediates.
Key Intermediate: 4-Aminonicotinic Acid
4-Aminonicotinic acid serves as a crucial intermediate in the development of pharmaceuticals, particularly those targeting cardiovascular and cerebrovascular diseases.[1] Its structure allows for further chemical modifications to produce complex molecules with therapeutic potential.
Experimental Protocols
Two common and effective methods for the reduction of this compound to 4-aminonicotinic acid are catalytic hydrogenation and chemical reduction using stannous chloride (SnCl₂).
Protocol 1: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high efficiency.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a pressurized hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it multiple times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminonicotinic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
This method is a classic and reliable alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the precipitate with water.
-
Combine the filtrate and washings and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 4-aminonicotinic acid.
-
Purify the product by recrystallization.
Data Presentation
| Parameter | Catalytic Hydrogenation | Reduction with SnCl₂ |
| Reagents | This compound, 10% Pd/C, H₂ | This compound, SnCl₂·2H₂O, HCl |
| Solvent | Methanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Pressure | 50 psi | Atmospheric |
| Typical Yield | >90% | 70-85% |
| Purity (Post-workup) | High | Good |
| Workup | Filtration, Evaporation | Neutralization, Extraction, Filtration |
Application in Pharmaceutical Synthesis: Pathway to a Pyridostigmine Intermediate
4-Aminonicotinic acid can be a precursor to 3-hydroxypyridine (3-pyridinol), a key intermediate in the synthesis of the acetylcholinesterase inhibitor, Pyridostigmine.[1][2][3]
The synthetic pathway involves the following key transformations:
-
Diazotization of 4-Aminonicotinic Acid: The amino group of 4-aminonicotinic acid is converted to a diazonium salt using a nitrite source in an acidic medium.
-
Hydrolysis of the Diazonium Salt: The diazonium salt is then hydrolyzed to introduce a hydroxyl group at the 4-position, which subsequently tautomerizes to the more stable 3-hydroxypyridine.
-
Decarboxylation: The carboxylic acid group is removed, typically by heating, to yield 3-hydroxypyridine.
-
Formation of the Carbamate: 3-Hydroxypyridine is reacted with dimethylcarbamoyl chloride to form 3-pyridyl dimethylcarbamate.[1]
-
Quaternization: The final step in the synthesis of Pyridostigmine involves the quaternization of the pyridine nitrogen with methyl bromide.[1]
Below is a diagram illustrating this synthetic pathway.
Caption: Synthetic pathway from this compound to a key intermediate of Pyridostigmine.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 4-aminonicotinic acid.
Caption: General experimental workflow for the synthesis of 4-aminonicotinic acid.
References
Application Notes: High-Throughput Screening of 4-Nitronicotinic Acid Libraries for Identification of Novel Kinase Inhibitors
Introduction
4-Nitronicotinic acid is a versatile scaffold in medicinal chemistry, serving as a precursor for the synthesis of diverse heterocyclic compounds.[1] Libraries derived from this scaffold present a promising avenue for the discovery of novel therapeutic agents due to the varied biological activities associated with nitro-containing molecules, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] High-throughput screening (HTS) offers a robust methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate a specific biological target.[6][7] This document outlines a comprehensive protocol for a high-throughput screening campaign designed to identify inhibitors of a target kinase from a this compound-based chemical library.
Principle of the Assay
The screening protocol is based on a biochemical kinase assay that measures the phosphorylation of a substrate peptide by a target kinase. The assay utilizes a luminescence-based readout, where the amount of ATP remaining after the kinase reaction is quantified. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescence signal. This method is highly amenable to HTS due to its sensitivity, wide dynamic range, and compatibility with automated liquid handling systems.[8]
Library Characteristics
The hypothetical this compound library consists of 10,000 unique compounds. These compounds are typically stored at a concentration of 10 mM in dimethyl sulfoxide (DMSO).[9] For the primary screen, compounds are tested at a single concentration of 10 µM.
Experimental Protocols
1. Primary High-Throughput Screening (HTS)
This initial screen is designed to rapidly identify compounds that exhibit inhibitory activity against the target kinase.
-
Materials:
-
384-well white, opaque microplates
-
Acoustic liquid handler for compound dispensing
-
Multichannel liquid dispenser
-
Plate reader with luminescence detection capabilities
-
Target Kinase
-
Kinase Substrate (peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Luminescence-based ATP detection reagent
-
Positive Control (e.g., a known inhibitor of the target kinase, like Staurosporine)
-
Negative Control (DMSO)
-
-
Protocol:
-
Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control inhibitor into the positive control wells.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of this solution to all wells to initiate the kinase reaction. The final volume in each well is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the luminescence-based ATP detection reagent to all wells.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
2. Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen (typically those exhibiting >50% inhibition) are subjected to further testing to confirm their activity and determine their potency.[10]
-
Protocol:
-
"Cherry-pick" the initial hit compounds from the library.
-
Perform a confirmation screen in triplicate using the same protocol as the primary HTS.
-
For confirmed hits, perform a dose-response analysis. Prepare a 10-point serial dilution of each compound, typically starting from 100 µM.
-
Test each concentration in triplicate using the primary HTS protocol.
-
Calculate the IC₅₀ value for each confirmed hit by fitting the dose-response data to a four-parameter logistic equation.
-
3. Counter-Screening and Selectivity Profiling
To eliminate false positives and assess the selectivity of the confirmed hits, counter-screens are essential.[9]
-
Protocol:
-
ATP-Depletion Counter-Screen: Screen the confirmed hits against the luminescence-based ATP detection reagent in the absence of the kinase to identify compounds that interfere with the assay technology.
-
Promiscuity Counter-Screen: Test the hits against a panel of unrelated kinases to determine their selectivity profile. The same assay format can be used, substituting the target kinase with other kinases.
-
Data Presentation
Table 1: Summary of Primary HTS and Hit Confirmation
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Primary Hit Rate (%) | 1.5% |
| Number of Primary Hits | 150 |
| Confirmed Hit Rate (%) | 60% |
| Number of Confirmed Hits | 90 |
Table 2: Dose-Response Data for Top 5 Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| 4NA-001 | 0.8 | 1.1 | 0.99 |
| 4NA-002 | 1.2 | 0.9 | 0.98 |
| 4NA-003 | 2.5 | 1.0 | 0.99 |
| 4NA-004 | 3.1 | 1.2 | 0.97 |
| 4NA-005 | 5.6 | 0.8 | 0.98 |
Visualizations
Caption: High-throughput screening workflow for hit identification.
Caption: Inhibition of the RAF kinase in a signaling pathway.
References
- 1. This compound | High Purity Research Chemical [benchchem.com]
- 2. Buy 4-Hydroxy-5-nitronicotinic acid | 911461-03-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. youtube.com [youtube.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 4-nitronicotinic acid. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily as a precursor for the synthesis of more complex heterocyclic compounds, such as 4-aminonicotinic acid, a key scaffold in various pharmacologically active molecules.[1] The protocol described herein is a representative method based on established principles of electrophilic aromatic nitration of pyridine derivatives.
Introduction
The introduction of a nitro group onto the pyridine ring of nicotinic acid presents a synthetic challenge due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing carboxylic acid group. Direct nitration of nicotinic acid requires harsh reaction conditions. The described method utilizes a mixed acid nitration approach, a standard and scalable method for the nitration of deactivated aromatic systems.[2]
Reaction Principle
The synthesis of this compound is achieved through the electrophilic nitration of nicotinic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The reaction is regioselective, with the nitro group predominantly substituting at the 4-position.
Experimental Protocols
Materials and Equipment
Table 1: List of Materials
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Nicotinic Acid | 123.11 | ≥99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 70% | VWR |
| Deionized Water | 18.02 | - | - |
| Ice | - | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | ≥97% | EMD Millipore |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Large Büchner funnel and vacuum flask
-
pH meter
-
Rotary evaporator
-
Drying oven
Synthesis of this compound
1. Reaction Setup:
-
Set up the 10 L jacketed glass reactor with an overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel.
-
Ensure the reactor is clean, dry, and situated in a well-ventilated fume hood.
-
Connect the reactor jacket to a heating/cooling circulator.
2. Preparation of the Nitrating Mixture:
-
In a separate suitable container, carefully and slowly add 2.5 L of concentrated nitric acid to 5.0 L of concentrated sulfuric acid while cooling in an ice bath and stirring. Caution: This process is highly exothermic. The temperature should be maintained below 20 °C.
3. Reaction Procedure:
-
Charge the 10 L reactor with 1.0 kg (8.12 mol) of nicotinic acid.
-
Begin stirring the nicotinic acid powder.
-
Slowly add the pre-prepared cold nitrating mixture to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature of the reactor between 25-30 °C using the cooling circulator.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large, stirred vessel equipped with a cooling system, place 20 kg of crushed ice and 10 L of deionized water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. Caution: This quenching step is highly exothermic.
-
The crude product will precipitate as a solid.
-
Carefully neutralize the acidic solution by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH reaches approximately 3-4. Keep the mixture cool during neutralization.
-
Filter the precipitated solid using a large Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral.
5. Purification:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of boiling deionized water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
Table 2: Summary of a Representative Scale-Up Synthesis
| Parameter | Value |
| Starting Material (Nicotinic Acid) | 1.0 kg |
| Moles of Nicotinic Acid | 8.12 mol |
| Volume of Conc. H₂SO₄ | 5.0 L |
| Volume of Conc. HNO₃ | 2.5 L |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Yield of Crude Product | Varies |
| Yield of Purified Product | Varies |
| Purity (by HPLC) | >98% |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitronicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-nitronicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for obtaining this compound?
Direct nitration of nicotinic acid is generally not a high-yield route for this compound due to the directing effects of the carboxyl group, which favors substitution at other positions. A more effective and commonly employed strategy is the oxidation of a precursor such as 4-methylnicotinic acid. This method allows for the introduction of the nitro group at the desired position prior to the formation of the carboxylic acid. This compound is a valuable precursor for the synthesis of more complex heterocyclic compounds, such as 4-aminonicotinic acid, which is a key scaffold in drug discovery.[1]
Q2: What are the common challenges and side reactions in the synthesis of this compound via oxidation?
The primary challenges in the oxidation of 4-methylnicotinic acid to this compound include:
-
Incomplete Oxidation: The reaction may not proceed to completion, resulting in a mixture of the starting material and the desired product.
-
Over-oxidation and Decarboxylation: Harsh oxidation conditions can lead to the degradation of the pyridine ring or decarboxylation, reducing the overall yield. The presence of pyridine in the reaction products can indicate a high degree of pyridine carboxylic acid decarboxylation.[2]
-
Formation of Byproducts: Depending on the oxidant used, various side reactions can occur. For instance, when using potassium permanganate, the formation of manganese dioxide (MnO₂) is a common byproduct that needs to be removed.[3]
-
Purification Difficulties: Separating the final product from unreacted starting materials, intermediates, and byproducts can be challenging.
Q3: Which oxidizing agents are recommended for this synthesis?
Several oxidizing agents can be employed for the oxidation of methylpyridines. For the synthesis of this compound from 4-methylnicotinic acid, common choices include:
-
Potassium Permanganate (KMnO₄): A strong and effective oxidizing agent for converting alkyl groups to carboxylic acids. The reaction is typically carried out in an aqueous solution.
-
Nitric Acid (HNO₃): Often used in industrial processes for the oxidation of alkylpyridines.[2] This method may require high temperatures and pressures.
-
Catalytic Oxidation with Oxygen/Air: This approach utilizes catalysts such as cobalt and manganese salts in the presence of N-hydroxyphthalimide (NHPI) and oxygen or air. This can be a more environmentally friendly alternative. The oxidation of 3-methylpyridine using NHPI with a Co(OAc)₂ catalyst under an oxygen atmosphere has been shown to yield 3-pyridinecarboxylic acid.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective oxidizing agent. | Ensure the purity and activity of the oxidizing agent. Consider switching to a stronger oxidant or a different catalytic system. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For permanganate oxidation, a temperature range of 70-90°C is often effective.[5] For nitric acid oxidation, higher temperatures (180-370°C) may be necessary.[6] | |
| Incorrect pH of the reaction medium. | The pH can significantly influence the reaction rate and product stability. Adjust the pH as required by the specific protocol. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Insufficient heating. | Ensure the reaction mixture is maintained at the optimal temperature for the duration of the reaction. | |
| Formation of a Brown Precipitate (when using KMnO₄) | Formation of manganese dioxide (MnO₂). | This is an expected byproduct of permanganate oxidation. The MnO₂ can be removed by filtration. |
| Product is difficult to purify | Presence of multiple byproducts. | Optimize reaction conditions to minimize side reactions. Employ appropriate purification techniques such as recrystallization or column chromatography. The use of different solvents during extraction and recrystallization can aid in separating impurities. |
Experimental Protocols
Protocol 1: Oxidation of 4-Methylnicotinic Acid using Potassium Permanganate
This protocol provides a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
4-Methylnicotinic acid
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄) (optional, for pH adjustment)
-
Sodium bisulfite (NaHSO₃) or oxalic acid for quenching
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylnicotinic acid in distilled water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in distilled water to the flask. The molar ratio of KMnO₄ to 4-methylnicotinic acid should be optimized, typically starting with a 2:1 ratio.
-
Heating and Reflux: Heat the reaction mixture to 70-90°C and maintain it under reflux for several hours.[5] Monitor the reaction by TLC to determine the point of completion (disappearance of the starting material).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess permanganate by the dropwise addition of a saturated sodium bisulfite solution or oxalic acid until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water to recover any adsorbed product.
-
Acidification and Isolation: Combine the filtrate and washings. Acidify the solution with sulfuric acid to the isoelectric point of this compound to precipitate the product.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent, such as ethanol or water, to obtain the purified this compound.
Quantitative Data
The following table summarizes typical yields for the oxidation of various methylpyridines to their corresponding carboxylic acids under different conditions. While specific data for this compound is limited in the literature, these examples provide a basis for expected yields.
| Starting Material | Oxidizing Agent/Catalyst | Conditions | Yield | Reference |
| 3-Methylpyridine | KMnO₄, H₂SO₄ | 70-90°C, 6 h | 77% | [5] |
| 3-Methylpyridine | MnO₂, H₂SO₄ | 130°C, 0.1 MPa, 3-6 h | 75% | [5] |
| 3-Methylpyridine | NHPI, Co(OAc)₂, O₂ | 100°C, AcOH | 76% | [4] |
| 3-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm) | 150°C, 1 h | 85% | [4] |
| 4-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm) | 150°C, 5 h | 70% | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. This compound | High Purity Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pnnl.gov [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
Technical Support Center: Nitration of 4-Nitronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-nitronicotinic acid to synthesize 2,4-dinitronicotinic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the nitration of this compound. This guide addresses common issues in a question-and-answer format.
Problem 1: Low or No Conversion to 2,4-Dinitronicotinic Acid
-
Question: My reaction shows a low yield of the desired 2,4-dinitronicotinic acid, with a significant amount of starting material remaining. What are the possible causes and solutions?
-
Answer: Incomplete nitration of this compound is a common issue due to the deactivating effect of both the existing nitro group and the carboxylic acid group on the pyridine ring.
-
Insufficiently Strong Nitrating Agent: Standard mixed acid conditions (concentrated nitric and sulfuric acid) may not be potent enough for this deactivated substrate.
-
Solution: Employ a stronger nitrating agent. Fuming sulfuric acid (oleum) mixed with fuming nitric acid is often necessary for dinitration of deactivated aromatic systems.[1] The oleum increases the concentration of the active nitronium ion (NO₂⁺).
-
-
Inadequate Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time at the elevated temperature. Be aware that higher temperatures can also increase the rate of side reactions.
-
-
Problem 2: Significant Formation of Byproducts
-
Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the nitration of this compound, leading to a range of byproducts.
-
Decarboxylation: The carboxylic acid group can be lost under the harsh acidic and high-temperature conditions of nitration, leading to the formation of 2,4-dinitropyridine. This is a known side reaction in the nitration of some carboxylic acids.
-
Solution: Careful control of the reaction temperature is crucial. Lowering the temperature, even if it requires a longer reaction time, can often minimize decarboxylation. Stepwise addition of the nitrating agent at a controlled temperature can also be beneficial.
-
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the pyridine ring, resulting in the formation of hydroxylated byproducts (e.g., 2-hydroxy-4-nitronicotinic acid) or ring-opened products. The pyridine ring, although electron-deficient, is susceptible to oxidation under harsh conditions.
-
Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Ensure that the reaction is not overheated locally by providing efficient stirring. The use of a less aggressive nitrating agent, if sufficient for the desired dinitration, could also be considered, though this may be challenging for this substrate.
-
-
Formation of Isomeric Byproducts: While the directing effects of the existing substituents favor nitration at the 2-position, small amounts of other isomers might form.
-
Solution: Purification of the final product is key. Isomers can often be separated by careful column chromatography or recrystallization. Analytical techniques like HPLC can be used to assess the isomeric purity of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitration of this compound?
A1: The primary challenge is the low reactivity of the substrate. The pyridine ring is already electron-deficient, and the presence of a deactivating nitro group at the 4-position and a deactivating carboxylic acid group at the 3-position makes the introduction of a second nitro group difficult. This necessitates the use of strong nitrating agents and often elevated temperatures, which in turn can promote side reactions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable mobile phase would typically be a mixture of a polar solvent (like ethyl acetate or methanol) and a nonpolar solvent (like hexane or dichloromethane), with the exact ratio determined empirically. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a common choice for separating aromatic acids.
Q3: What are the recommended work-up procedures for this reaction?
A3: A typical work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. This serves to dilute the strong acids and precipitate the crude product. The precipitated solid can then be collected by filtration and washed with cold water to remove residual acid. If the product does not precipitate, extraction with an organic solvent like ethyl acetate may be necessary. Subsequent washing of the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid.
Q4: What are the safety precautions I should take when performing this nitration?
A4: Nitration reactions are highly exothermic and can be hazardous if not handled properly.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add the nitrating agent slowly and in a controlled manner, preferably using a dropping funnel.
-
Monitor the reaction temperature closely and have an ice bath readily available to cool the reaction if it becomes too vigorous.
-
Be aware of the potential for the formation of explosive polynitrated compounds, especially if the reaction conditions are not well-controlled.
Experimental Protocol
The following is a representative experimental protocol for the nitration of this compound, based on general procedures for the nitration of deactivated aromatic compounds. Researchers should optimize these conditions for their specific setup and scale.
Materials:
-
This compound
-
Fuming sulfuric acid (oleum, e.g., 20% SO₃)
-
Fuming nitric acid (≥90%)
-
Crushed ice
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add this compound to the stirred, cold fuming sulfuric acid.
-
Once the starting material is dissolved, begin the dropwise addition of fuming nitric acid from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it cautiously to a temperature between 80-100 °C. The optimal temperature and time should be determined by monitoring the reaction.
-
Maintain the reaction at the elevated temperature with stirring for several hours, monitoring the consumption of the starting material by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
The crude 2,4-dinitronicotinic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid).
Quantitative Data Summary
| Product/Byproduct | Potential Yield Range (%) | Factors Influencing Yield |
| 2,4-Dinitronicotinic Acid | 40 - 70 | Strength of nitrating agent, reaction temperature, and time. |
| 2,4-Dinitropyridine | 5 - 20 | High reaction temperatures, prolonged reaction times. |
| Oxidized Byproducts | Variable | High reaction temperatures, presence of impurities. |
| Unreacted this compound | 10 - 50 | Insufficiently strong nitrating agent, low temperature, short reaction time. |
Note: The yield ranges are estimates based on typical nitration reactions of deactivated substrates and are highly dependent on the specific reaction conditions.
Logical Relationship of Troubleshooting
References
Technical Support Center: Purification of 4-Nitronicotinic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-nitronicotinic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the synthesis process, which often involves the nitration of a nicotinic acid precursor. Common impurities may include:
-
Isomeric Byproducts: Nitration of the pyridine ring can sometimes lead to the formation of other nitronicotinic acid isomers, such as 2-nitronicotinic acid or 6-nitronicotinic acid, depending on the starting material and reaction conditions.
-
Unreacted Starting Materials: Incomplete nitration can result in the presence of the original nicotinic acid derivative.
-
Over-nitrated Products: In some cases, dinitro- or polynitro- species may be formed as over-reaction products.
-
Degradation Products: The harsh conditions of nitration (strong acids and high temperatures) can lead to the degradation of the desired product or starting materials, resulting in various aromatic byproducts.
-
Residual Acids: Inadequate workup procedures can leave residual nitric and sulfuric acid in the crude product.
Q2: What is the best initial approach for purifying crude this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method for this compound. This technique is excellent for removing most isomeric and process-related impurities, especially when dealing with solid crude products. The choice of solvent is critical for a successful recrystallization.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective. UV detection is suitable as the nitroaromatic structure absorbs UV light. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This common issue with nitro compounds occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Add more solvent: The most common reason for oiling out is using too little solvent. Add more hot solvent until the oil completely dissolves.
-
Change the solvent system: Select a solvent in which this compound is more soluble when hot. A mixed solvent system can also be effective. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Heat the mixture until it becomes clear again and then allow it to cool slowly.
-
Lower the temperature of dissolution: If possible, use a solvent with a lower boiling point to avoid melting the compound.
-
Problem: Very low or no crystal formation upon cooling.
-
Cause: The solution is likely not sufficiently saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the this compound. Once a slight turbidity is observed, allow the solution to cool slowly.
-
Induce crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent surface. Alternatively, add a small seed crystal of pure this compound.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
-
Problem: The purified crystals are still colored (yellowish).
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal will also adsorb some of your product, so use it sparingly.
-
Perform a second recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent colored impurities.
-
Chromatography Issues
Problem: Poor separation of this compound from impurities during column chromatography.
-
Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the solvent system using TLC: Before running a column, test different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.5 and good separation from impurities.
-
Use a gradient elution: Start with a less polar solvent to elute less polar impurities, and gradually increase the polarity of the eluent to elute the more polar compounds, including your product. A common gradient for polar compounds like this compound on silica gel is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.
-
Problem: The compound is not eluting from the HPLC column or the peak shape is poor.
-
Cause: The mobile phase composition may not be suitable for the acidic nature of this compound. The carboxyl group can interact strongly with the stationary phase, leading to tailing or irreversible binding.
-
Solution:
-
Adjust the mobile phase pH: Add a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase to suppress the ionization of the carboxylic acid group. This will typically improve peak shape and reduce retention time. A pH below the pKa of the carboxylic acid is generally recommended.
-
Optimize the organic modifier concentration: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer to achieve the desired retention time.
-
Quantitative Data Summary
The following table provides illustrative data on the expected outcomes of different purification methods for this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Considerations |
| Single Recrystallization | 85-95% | 70-90% | Highly dependent on solvent choice and initial purity. |
| Double Recrystallization | >98% | 50-80% | Higher purity is achieved at the cost of lower overall yield. |
| Column Chromatography | >99% | 60-85% | Effective for removing closely related impurities. Can be time-consuming. |
| Preparative HPLC | >99.5% | 40-70% | Provides the highest purity but is less suitable for large-scale purification. |
Experimental Protocols & Workflows
Standard Recrystallization Protocol
A general protocol for the recrystallization of this compound is as follows:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, water, or a mixture of the two are often good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Technical Support Center: Improving the Regioselectivity of Nicotinic Acid Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of nicotinic acid. Our goal is to help you overcome common challenges and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the nitration of nicotinic acid so challenging?
A1: The nitration of nicotinic acid, and pyridines in general, is inherently difficult due to the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic aromatic substitution (EAS) reactions like nitration.[1][2] Under the strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, further increasing this deactivating effect.[3] This makes the reaction sluggish and often requires harsh conditions, which can lead to poor yields and a lack of selectivity.[4]
Q2: What are the expected products when attempting to nitrate nicotinic acid?
A2: Direct nitration of the unsubstituted nicotinic acid ring is challenging. However, derivatization or the use of specific strategies can yield different isomers. For instance, the synthesis of 5-nitronicotinic acid and its related compounds has been a subject of study.[5][6] Nitration of substituted precursors, such as 6-hydroxynicotinic acid, predominantly yields 6-hydroxy-5-nitronicotinic acid.[7][8] Advanced methods, like the dearomatization-rearomatization strategy, have been developed for highly regioselective meta-nitration of pyridine derivatives.[1][9]
Q3: How can I control the regioselectivity to favor a specific isomer?
A3: Controlling regioselectivity requires moving beyond standard mixed-acid conditions. Key strategies include:
-
Introducing Directing Groups: The presence of an activating group, such as a hydroxyl group at the 6-position, can direct the nitro group to the 5-position.[8]
-
Protecting/Modifying the Ring: Converting the pyridine to its N-oxide can alter the regioselectivity of substitution, although this can sometimes favor the para-position.[3]
-
Using Advanced Synthetic Routes: A dearomatization-rearomatization strategy offers a practical pathway for highly regioselective meta-nitration.[2][9] This method avoids the harsh conditions of traditional EAS.
-
Alternative Nitrating Agents: Exploring different nitrating agents beyond the standard HNO₃/H₂SO₄ mixture may offer improved selectivity.[10][11]
Q4: Are there milder, more effective alternatives to traditional mixed-acid nitration for nicotinic acid derivatives?
A4: Yes, several modern alternatives exist that offer milder conditions and improved selectivity. A notable example is a dearomatization-rearomatization protocol that uses tert-butyl nitrite (TBN) as a source of the NO₂ radical.[9] This catalyst-free, one-pot process has been successfully applied to the late-stage meta-nitration of various pyridine-containing molecules under mild, open-air conditions.[1] Other approaches include biocatalytic nitration, which leverages enzymes to achieve high selectivity under mild conditions, though this field is still developing and faces challenges with substrate scope and yield.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your nitration experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Nitrated Product | 1. Insufficiently harsh reaction conditions for the deactivated pyridine ring. 2. Decomposition of the starting material under aggressive nitrating conditions. 3. The pyridine nitrogen is protonated, severely deactivating the ring.[3] | 1. Increase reaction temperature or use stronger nitrating agents (e.g., fuming nitric acid/oleum), but monitor for decomposition. 2. Consider protecting the carboxylic acid group to prevent side reactions. 3. Employ a modern, milder nitration method such as the dearomatization-rearomatization strategy.[1][9] 4. If applicable, use a substituted precursor like 6-hydroxynicotinic acid which is more amenable to nitration.[7][8] |
| Poor Regioselectivity / Formation of Multiple Isomers | 1. Standard electrophilic aromatic substitution conditions are not selective for the deactivated nicotinic acid ring. 2. High reaction temperatures promoting the formation of thermodynamically stable, but undesired, isomers. | 1. Utilize a directing group on the ring. For example, starting with 6-hydroxynicotinic acid directs nitration to the 5-position.[8] 2. Implement a highly regioselective synthetic protocol, such as the dearomatization-rearomatization method for meta-nitration.[2][9] 3. Experiment with alternative nitrating systems. For instance, N₂O₅ in the presence of a PEG-based ionic liquid has been shown to improve regioselectivity in the nitration of other aromatics.[13] |
| Reaction is Too Slow or Stalls | 1. The pyridine ring is strongly deactivated by the protonated nitrogen atom in the acidic medium.[3] 2. The concentration of the active nitrating species (NO₂⁺) is too low. | 1. Ensure the use of a strong dehydrating acid like concentrated sulfuric acid or oleum to generate a sufficient concentration of the nitronium ion. 2. Increase the reaction temperature cautiously. 3. Explore catalytic methods. While not specific to nicotinic acid, solid acid catalysts like zeolites have been used to enhance nitration rates for other aromatics.[14] |
| Starting Material Decomposition | 1. The reaction conditions (temperature, acid concentration) are too harsh, leading to oxidative degradation.[4] 2. The nitrating agent is too aggressive for the substrate. | 1. Lower the reaction temperature and monitor the reaction progress over a longer period. 2. Use a milder nitrating agent. Acetyl nitrate or N-nitro heterocyclic compounds can be alternatives to mixed acid.[10] 3. If using mixed acid, carefully control the rate of addition of the substrate to the acid mixture at a low temperature. |
Experimental Protocols
Protocol 1: Nitration of 6-Hydroxynicotinic Acid
This protocol is adapted from methodologies for the synthesis of 6-hydroxy-5-nitronicotinic acid.[7][8]
Objective: To synthesize 6-hydroxy-5-nitronicotinic acid with high regioselectivity.
Materials:
-
6-Hydroxynicotinic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath (0°C), slowly add 15 g of 6-hydroxynicotinic acid to 45 mL of concentrated sulfuric acid.
-
While maintaining the temperature at 0°C, add 10.4 mL of fuming nitric acid dropwise to the mixture.
-
After the addition is complete, slowly heat the reaction mixture to 45°C.
-
Maintain the temperature at 45°C and continue stirring for 3 hours.[7]
-
After the reaction is complete, carefully pour the mixture into a beaker containing a mixture of ice and water.
-
A yellow precipitate of 6-hydroxy-5-nitronicotinic acid will form.
-
Collect the precipitate by suction filtration, wash it with cold water, and air-dry the product.[7]
Expected Outcome: This procedure should yield 6-hydroxy-5-nitronicotinic acid as a light yellow solid.[7]
Protocol 2: meta-Nitration of a Pyridine Derivative via Dearomatization-Rearomatization
This generalized protocol is based on a novel strategy for the highly regioselective meta-nitration of pyridines.[1][9]
Objective: To achieve formal meta-nitration of a pyridine substrate with high regioselectivity under mild conditions.
Materials:
-
Pyridine substrate (e.g., nicotinic acid ester)
-
Dimethyl acetylenedicarboxylate
-
Methyl pyruvate
-
tert-Butyl nitrite (TBN)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Step 1: Dearomatization. In a one-pot setup, react the pyridine substrate with dimethyl acetylenedicarboxylate to generate a 1,4-dipole in situ. This is followed by a dearomatizing cycloaddition reaction with methyl pyruvate to form a stable oxazino pyridine intermediate.
-
Step 2: Radical Nitration. To the solution containing the oxazino pyridine intermediate, add tert-butyl nitrite (TBN) as the electrophilic NO₂ radical source.
-
Step 3: Oxidation/Rearomatization. Add TEMPO and introduce O₂ (from the air, as it is an open-air process) as co-oxidants to facilitate the C-H nitration and subsequent rearomatization of the ring.[9]
-
Step 4: Workup and Purification. After the reaction is complete, perform a standard aqueous workup and purify the product using column chromatography to isolate the meta-nitrated pyridine derivative.
Visual Guides
Caption: The challenge of nitrating nicotinic acid under acidic conditions.
Caption: Workflow for meta-nitration via a dearomatization-rearomatization strategy.
Caption: Troubleshooting decision tree for nicotinic acid nitration.
References
- 1. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. 5-Nitro nicotinic acid | 2047-49-6 | FN26238 | Biosynth [biosynth.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: 4-Nitronicotinic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitronicotinic acid. The following information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound to 4-aminonicotinic acid is showing low yield. What are the potential causes?
A1: Low yields in this reduction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.
-
Catalyst Inactivity: If you are using a catalyst, such as Palladium on carbon (Pd/C) for hydrogenation, it may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Sub-optimal Reaction Conditions: The temperature, pressure (for hydrogenation), or reaction time may not be optimal. A systematic optimization of these parameters can improve yield.
-
Product Loss During Workup: 4-aminonicotinic acid is amphoteric and can be soluble in both acidic and aqueous layers. Careful pH adjustment during extraction is crucial to minimize product loss.[1]
Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?
A2: The formation of side products is a common issue. Consider the following to enhance selectivity:
-
Purity of Starting Materials: Impurities in the this compound or other reagents can lead to unwanted side reactions.[2] Ensure the purity of all starting materials.
-
Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal reaction temperature is critical.[3]
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact selectivity. For example, catalytic hydrogenation is often cleaner than using metal/acid combinations, which can sometimes lead to over-reduction or other side reactions.
Q3: I am having difficulty purifying the 4-aminonicotinic acid product. What purification strategies are most effective?
A3: Purifying aminonicotinic acids can be challenging due to their physical properties.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. Water or ethanol-water mixtures are often good starting points for recrystallization of aminonicotinic acids.[4]
-
Acid-Base Extraction: You can exploit the amphoteric nature of the product. Dissolve the crude product in a dilute acid, wash with an organic solvent to remove non-basic impurities, and then carefully neutralize the aqueous layer to precipitate the purified product. A similar process can be done using a dilute base to remove non-acidic impurities.
-
Activated Carbon Treatment: If your product is colored, treating a solution of the product with activated carbon can help to remove colored impurities.[5]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains (checked by TLC/HPLC) | Incomplete reaction | Extend the reaction time. Increase the reaction temperature gradually, monitoring for decomposition. Ensure efficient stirring.[2] |
| Deactivated catalyst (for catalytic hydrogenation) | Use fresh catalyst. Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds). | |
| TLC/HPLC shows multiple spots, with little product | Incorrect reaction conditions leading to side products | Re-evaluate the reaction temperature and reagent stoichiometry. Consider a milder reducing agent. |
| Reaction appears complete, but isolated yield is low | Product loss during workup | Check the pH of the aqueous layer during extraction; 4-aminonicotinic acid may be soluble at certain pH values. Check all aqueous layers for your product before discarding.[1][6] |
| Product is volatile | This is unlikely for 4-aminonicotinic acid, but for other derivatives, check the solvent in the rotovap trap.[1] |
Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls after some time | Poor solubility of starting material | Use a co-solvent to improve solubility. Ensure the reaction is being stirred vigorously. |
| Insufficient reagent/catalyst | Add more of the limiting reagent or catalyst in portions, monitoring the reaction progress. | |
| No reaction observed | Incorrect temperature | Ensure the reaction is at the appropriate temperature. Some reductions may require heating. |
| Purity of reagents | Verify the purity and activity of your reagents, especially if they are old or have been stored improperly.[2] |
Experimental Protocols
Example Protocol: Reduction of this compound to 4-Aminonicotinic Acid via Catalytic Hydrogenation
This is a general guideline and may require optimization.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or water).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminonicotinic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified 4-aminonicotinic acid.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: A decision tree for troubleshooting low product yield in this compound reactions.
References
Technical Support Center: Synthesis of 4-Nitronicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitronicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route starting from 3-methylpyridine (3-picoline).
1. Low Yield of 3-Methylpyridine-1-oxide in the N-Oxidation Step
-
Question: My yield of 3-methylpyridine-1-oxide is lower than expected. What could be the cause?
-
Answer: Low yields in the N-oxidation of 3-methylpyridine are often due to incomplete reaction or suboptimal conditions.
-
Incomplete Reaction: Ensure that the oxidizing agent (e.g., hydrogen peroxide in glacial acetic acid) is added in the correct stoichiometric amount and that the reaction is allowed to proceed for the recommended duration and temperature.
-
Temperature Control: The reaction is exothermic. Maintaining the recommended temperature range (e.g., 70-80°C) is crucial. Overheating can lead to the decomposition of the product and starting material.
-
Purity of Starting Material: The purity of 3-methylpyridine can affect the reaction efficiency. Ensure you are using a high-purity starting material.
-
2. Formation of Unexpected Byproducts During Nitration
-
Question: I have observed unexpected spots on my TLC plate after the nitration of 3-methylpyridine-1-oxide. What could these be?
-
Answer: The nitration of 3-methylpyridine-1-oxide is a highly exothermic and vigorous reaction that requires careful control to prevent the formation of byproducts.[1]
-
Isomeric Nitro Compounds: Although the N-oxide group directs nitration to the 4-position, small amounts of other isomers, such as 2-nitro and 6-nitro derivatives, can form, especially at higher temperatures.
-
Polynitration: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitrated or polynitrated byproducts.
-
Unreacted Starting Material: If the reaction is incomplete, you will observe the presence of 3-methylpyridine-1-oxide in your product mixture.
-
3. Incomplete Oxidation of the Methyl Group
-
Question: My final product contains impurities that are not this compound. How can I identify and avoid them?
-
Answer: Incomplete oxidation of the methyl group on 3-methyl-4-nitropyridine-1-oxide is a common issue.
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Intermediate Aldehyde and Alcohol: The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and then an aldehyde intermediate. Incomplete oxidation can result in the presence of 4-nitro-3-(hydroxymethyl)pyridine-1-oxide and 4-nitro-3-formylpyridine-1-oxide.
-
Oxidizing Agent: The choice and amount of oxidizing agent (e.g., potassium permanganate, selenium dioxide) are critical. Ensure the correct stoichiometry and reaction conditions are used.
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress by TLC or HPLC.
-
4. Presence of 5-Nitronicotinic Acid as an Impurity
-
Question: I have detected 5-nitronicotinic acid in my final product. How is this possible?
-
Answer: The presence of 5-nitronicotinic acid is an interesting observation. While the primary nitration is expected at the 4-position, the formation of a 5-nitro isomer could occur through a few potential pathways, possibly involving rearrangement under harsh conditions or the presence of impurities in the starting materials that lead to this isomer. It is also a known impurity in related compounds like nicotinamide.
5. Decarboxylation of the Final Product
-
Question: I am losing my final product, and I suspect decarboxylation. What conditions favor this?
-
Answer: Pyridinecarboxylic acids can undergo decarboxylation under certain conditions.[2][3][4]
-
High Temperatures: Excessive heat during the final stages of the reaction or during purification can lead to the loss of the carboxylic acid group, resulting in the formation of 4-nitropyridine.
-
Acidic or Basic Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical three-step synthesis route for this compound?
A1: The most common synthesis route starts from 3-methylpyridine and involves:
-
N-Oxidation: Oxidation of 3-methylpyridine, typically with hydrogen peroxide in glacial acetic acid, to form 3-methylpyridine-1-oxide.[1]
-
Nitration: Nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 3-methyl-4-nitropyridine-1-oxide.[1]
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Side-Chain Oxidation: Oxidation of the methyl group of 3-methyl-4-nitropyridine-1-oxide to a carboxylic acid using a strong oxidizing agent to produce this compound N-oxide, which can then be deoxygenated if required.
Q2: What are the critical safety precautions to take during the nitration step?
A2: The nitration reaction is highly exothermic and can become uncontrollable if not managed properly.[1]
-
Strict Temperature Control: The reaction should be carried out in an ice bath to maintain a low temperature during the addition of the nitrating mixture.
-
Slow Addition: The nitrating agent should be added slowly and portion-wise to control the reaction rate and heat generation.
-
Adequate Ventilation: The reaction releases toxic nitrogen oxides, so it must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves recrystallization. The choice of solvent will depend on the impurities present. Common solvents for recrystallization of related compounds include water and ethanol. Column chromatography can also be employed for separating closely related impurities.
Q4: What analytical techniques are recommended for identifying byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial impurity detection.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of the final product and any isolated impurities.
Data Presentation
Table 1: Potential Unexpected Byproducts in this compound Synthesis
| Synthetic Step | Potential Byproduct | Structure | Reason for Formation |
| N-Oxidation | 3-Methylpyridine | Incomplete reaction | |
| Nitration | 3-Methyl-2-nitropyridine-1-oxide | ![]() | Non-regioselective nitration |
| Nitration | 3-Methyl-6-nitropyridine-1-oxide | ![]() | Non-regioselective nitration |
| Nitration | Dinitro-3-methylpyridine-1-oxide | Over-nitration | |
| Side-Chain Oxidation | 4-Nitro-3-(hydroxymethyl)pyridine-1-oxide | Incomplete oxidation | |
| Side-Chain Oxidation | 4-Nitro-3-formylpyridine-1-oxide | Incomplete oxidation | |
| Side-Chain Oxidation | 3-Methyl-4-nitropyridine-1-oxide | ![]() | Incomplete reaction |
| Overall | 4-Nitropyridine | Decarboxylation |
Experimental Protocols
Key Experiment: Nitration of 3-Methylpyridine-1-oxide to 3-Methyl-4-nitropyridine-1-oxide [1]
Materials:
-
3-Methylpyridine-1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3-methylpyridine-1-oxide to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Slowly add fuming nitric acid to the mixture, ensuring the temperature does not rise significantly.
-
After the addition is complete, slowly warm the reaction mixture to 90°C and maintain this temperature for several hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of sodium carbonate until the pH is neutral.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Byproducts from poor nitration control.
Caption: General experimental workflow.
References
reaction condition optimization for 4-nitronicotinic acid derivatization
Welcome to the technical support center for the derivatization of 4-nitronicotinic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with modifying this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary functional group on this compound is the carboxylic acid, which is the most common site for derivatization. Key strategies include:
-
Esterification: Conversion of the carboxylic acid to an ester. This is often done to increase lipophilicity or to protect the acid group.
-
Amidation: Reaction of the carboxylic acid with an amine to form an amide bond, a crucial linkage in many pharmaceutical compounds.[1]
-
Reduction and further modification: The nitro group can be reduced to an amine, which then opens up numerous other derivatization possibilities, such as acylation or alkylation.
-
Cross-coupling reactions: If the pyridine ring is halogenated (e.g., 4-chloro- or 4-bromonicotinic acid, related precursors), Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.[2][3]
Q2: How does the nitro group affect the reactivity of the carboxylic acid?
A2: The electron-withdrawing nature of the nitro group increases the electrophilicity of the carboxylic acid's carbonyl carbon. This generally makes the carboxylic acid more reactive towards nucleophilic attack, potentially facilitating esterification and amidation reactions under milder conditions compared to nicotinic acid itself.
Q3: What safety precautions should be taken when working with this compound and its derivatives?
A3: this compound is a nitroaromatic compound and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware that nitro compounds can be energetic and may have thermal sensitivity. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: Can I directly perform reactions on the pyridine ring, such as nucleophilic aromatic substitution?
A4: The pyridine ring is electron-deficient, and the presence of a strong electron-withdrawing nitro group further deactivates it towards electrophilic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. A leaving group (like a halogen) would typically be required at one of these positions for such a reaction to be efficient.
Troubleshooting Guides
This section addresses specific issues that may arise during common derivatization reactions.
Esterification (e.g., Fischer Esterification)
Q: My Fischer esterification reaction shows low to no conversion. What are the common causes?
A: Low conversion in Fischer esterification is a frequent issue. Consider the following:
-
Presence of Water: Fischer esterification is a reversible equilibrium reaction that produces water.[4] Any water present at the start or produced during the reaction will shift the equilibrium back to the starting materials. Ensure you are using a dry alcohol and glassware.
-
Insufficient Catalyst: An acid catalyst (like H₂SO₄ or TsOH) is required to protonate the carbonyl oxygen, making it more electrophilic.[4] Ensure you have added a sufficient catalytic amount.
-
Reaction Time/Temperature: The reaction may not have reached equilibrium. Consider increasing the reflux time. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Le Chatelier's Principle: To drive the equilibrium towards the product, use the alcohol as the solvent (in large excess) or remove water as it forms using a Dean-Stark apparatus.[5]
Q: I'm observing significant side product formation. What could be the issue?
A: Side products often arise from the harsh conditions of Fischer esterification.
-
Dehydration/Charring: Concentrated sulfuric acid is a strong dehydrating agent. If the reaction temperature is too high or the reaction is left for too long, you may observe charring or decomposition, especially with sensitive substrates.
-
Alternative Methods: If side reactions are problematic, consider milder esterification methods. Using a coupling reagent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature under non-acidic conditions, minimizing acid-catalyzed side reactions.[6]
Amidation
Q: My amidation reaction using a coupling reagent (like EDC or DCC) is low-yielding. Why?
A: Several factors can impact the efficiency of carbodiimide-mediated amidations:
-
Reagent Quality: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC are moisture-sensitive.[7][8] Use fresh, high-quality reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base: A non-nucleophilic base is often required to neutralize any acid formed and to deprotonate the amine, increasing its nucleophilicity. Ensure the base is appropriate and added correctly.
-
Activation Step: The carboxylic acid must first react with the coupling reagent to form an "active ester" intermediate.[7] This intermediate is then attacked by the amine. Sometimes, pre-activating the acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can improve yields.
-
Amine Reactivity: Highly hindered or electron-deficient amines are less nucleophilic and may react slowly. These may require longer reaction times, higher temperatures, or more potent coupling agents.
Q: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my reaction mixture after using DCC.
A: DCU is a common byproduct of DCC couplings and is notoriously insoluble in many common organic solvents.
-
Filtration: Most of the DCU will precipitate out of the reaction mixture. It can be removed by filtration.[6]
-
Solvent Selection: After filtration, concentrating the reaction mixture and redissolving it in a solvent where DCU has very low solubility (like diethyl ether or dichloromethane) may cause more to precipitate, which can then be removed by a second filtration.[6]
-
Water-Soluble Carbodiimides: To avoid this issue altogether, consider using a water-soluble coupling reagent like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Suzuki-Miyaura Coupling (for halogenated this compound derivatives)
Q: My Suzuki coupling reaction is not working. What should I check first?
A: The Suzuki-Miyaura coupling is a robust reaction but depends on several critical components.[3][9]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst, it must be reduced in situ. The catalyst may be poisoned by impurities.
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the outcome and should be optimized for your specific substrates.
-
Oxygen-Free Conditions: The Pd(0) catalyst is sensitive to oxygen. The reaction must be thoroughly degassed and run under an inert atmosphere (argon or nitrogen).[2]
-
Reactivity of Halide: The reactivity of the organohalide follows the trend I > Br > Cl.[3] Chloro-substituted pyridines are often less reactive and may require more active catalysts, specialized ligands, or higher temperatures.
Q: How can I minimize homocoupling of my boronic acid?
A: Homocoupling is a common side reaction where two boronic acid molecules couple together.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
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Slow Addition: Adding the organohalide slowly to the reaction mixture can sometimes help maintain a low concentration of the palladium-halide intermediate, favoring cross-coupling over homocoupling.
-
Optimize Conditions: The choice of catalyst, ligand, and base can influence the rate of homocoupling versus cross-coupling. Screening different reaction conditions is often necessary.
Experimental Protocols & Data
Protocol 1: Esterification of this compound via DCC/DMAP Coupling
This protocol describes a mild method for synthesizing esters, avoiding the harsh acidic conditions of Fischer esterification.[6]
-
Materials: this compound, desired alcohol (e.g., ethanol, benzyl alcohol), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM, dry).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in dry DCM.
-
Add the alcohol (1.2 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in dry DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Amidation of this compound via EDC Coupling
This method uses a water-soluble coupling agent, simplifying product purification.
-
Materials: this compound, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in DCM or DMF.
-
Add the amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 eq) portion-wise and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-3-nitropyridine
This is a representative protocol for C-C bond formation. Note that 4-chloro-3-nitropyridine is used here as a common precursor. The carboxylic acid can be introduced before or after coupling.
-
Materials: 4-chloro-3-nitropyridine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or K₃PO₄), solvent (e.g., 1,4-dioxane/water or toluene/water).
-
Procedure:
-
To an oven-dried reaction vessel, add the 4-chloro-3-nitropyridine (1.0 eq), arylboronic acid (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (0.02-0.05 eq).[2]
-
Seal the vessel and purge with an inert gas (Ar or N₂) for 10-15 minutes.[2]
-
Add the degassed solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Data Tables
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Triflate |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | 1,4-Dioxane | DMF |
| Temperature | 90 °C | 100 °C | 80 °C |
| General Yield | Good to Excellent | Good | Excellent |
| Notes | Standard conditions | Good for less reactive chlorides | Mild conditions |
This table presents general trends compiled from various sources. Optimal conditions must be determined empirically for each specific substrate combination.[2][9]
Visualizations
Diagrams
Caption: Key derivatization pathways for this compound.
Caption: General workflow for reaction condition optimization.
Caption: A decision tree for troubleshooting failed reactions.
References
- 1. Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Nitration of Nicotinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective mono-nitration of nicotinic acid, with a focus on preventing over-nitration and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of nicotinic acid challenging?
A1: The nitration of nicotinic acid is challenging due to the electron-withdrawing nature of both the carboxylic acid group and the nitrogen atom in the pyridine ring. These features deactivate the aromatic ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions such as high temperatures and strong acids. Such conditions can, in turn, lead to poor yields and the formation of undesired byproducts, including over-nitrated compounds.
Q2: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?
A2: Over-nitration is a common issue when harsh reaction conditions are employed. To favor the desired mono-nitrated product, 5-nitronicotinic acid, several parameters must be carefully controlled:
-
Reaction Temperature: Lowering the reaction temperature decreases the rate of the second nitration, which has a higher activation energy. Maintaining a consistent and low temperature is critical.
-
Stoichiometry of Nitrating Agent: Use only a slight molar excess of the nitrating agent (mixed acid). A large excess significantly increases the probability of multiple nitrations.
-
Rate of Addition: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the reactive nitronium ion (NO₂⁺) at any given time, favoring mono-substitution.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). The reaction should be stopped once the formation of the mono-nitrated product is maximized and before significant dinitration occurs.
Q3: What are the common byproducts in the nitration of nicotinic acid?
A3: Besides the desired 5-nitronicotinic acid, potential byproducts include:
-
Dinitrated Nicotinic Acids: Formed under harsh conditions. The second nitro group will also be directed by the existing substituents.
-
Oxidative Degradation Products: Strong nitric acid can oxidize organic compounds, leading to ring-opening or other degradation products.
-
Nitrogen Oxides (NOx): Gaseous byproducts, such as nitrogen dioxide (NO₂), are commonly evolved during nitration reactions.
Q4: How can I effectively monitor the progress of the nitration reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used to separate the starting material, the mono-nitrated product, and any dinitrated byproducts. By comparing the spots of the reaction mixture to standards of the starting material, you can determine the extent of the reaction and decide when to quench it. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Reaction temperature is too low.2. Insufficient amount of nitrating agent.3. Inadequate reaction time. | 1. Allow the reaction to slowly warm to the optimal temperature, but avoid excessive heating.2. Ensure the correct stoichiometry of nitric and sulfuric acids.3. Continue to monitor the reaction by TLC until starting material is consumed. |
| Formation of Dinitro Byproducts | 1. Reaction temperature is too high.2. Large excess of nitrating agent.3. Rapid addition of nitrating agent. | 1. Maintain a lower reaction temperature using an efficient cooling bath.2. Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).3. Add the nitrating agent dropwise with vigorous stirring. |
| Product is a Dark Oil or Tar | Oxidative degradation of the starting material or product. | 1. Ensure the reaction temperature does not exceed the recommended range.2. Use a less concentrated nitrating mixture if possible.3. Minimize reaction time. |
| Difficulty Isolating the Product | 1. Product is soluble in the aqueous acidic mixture.2. Emulsion formation during work-up. | 1. Carefully neutralize the quenched reaction mixture to the isoelectric point of 5-nitronicotinic acid to induce precipitation.2. During liquid-liquid extraction, add brine to help break the emulsion or filter the mixture through a pad of celite. |
| Isomeric Impurities in Final Product | Formation of other mono-nitro isomers. | While the 5-nitro isomer is the major product, small amounts of other isomers may form. Purification by fractional recrystallization or column chromatography may be necessary. |
Experimental Protocols
Representative Protocol for Selective Mono-Nitration of Nicotinic Acid
This protocol is based on established procedures for the nitration of substituted nicotinic acids. Optimization may be required.
Materials:
-
Nicotinic Acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a measured amount of fuming nitric acid to an equal molar amount of cold, concentrated sulfuric acid. Keep the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add nicotinic acid and an appropriate amount of concentrated sulfuric acid to dissolve it. Cool this mixture to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of nicotinic acid. Carefully monitor the internal temperature and maintain it between 5-10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction has reached the desired conversion, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Isolation: A precipitate of the crude 5-nitronicotinic acid should form. Allow the mixture to warm to room temperature and continue stirring for 1 hour to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be further purified by recrystallization from hot water or an appropriate solvent system.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Work-up Protocol for Liquid-Liquid Extraction
If the product does not precipitate upon quenching:
-
After quenching, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution (Qualitative)
| Temperature | Relative Rate of Mono-nitration | Relative Rate of Di-nitration | Expected Selectivity for 5-Nitronicotinic Acid |
| 0-10°C | Moderate | Very Low | High |
| 10-25°C | Fast | Low to Moderate | Moderate |
| >25°C | Very Fast | High | Low |
Table 2: Effect of Nitrating Agent Stoichiometry on Over-nitration (Qualitative)
| Molar Equivalents of HNO₃ | Expected Yield of Mono-nitrated Product | Likelihood of Over-nitration |
| 1.0 - 1.1 | Good | Low |
| 1.2 - 1.5 | Good to Moderate | Moderate |
| > 1.5 | Decreasing | High |
Visualizations
Reaction Pathway for the Nitration of Nicotinic Acid
managing exothermic reactions in 4-nitropyridine N-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitropyridine N-oxide. The following information is designed to help manage the exothermic nature of the reaction and address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-nitropyridine N-oxide, and which is more exothermic?
There are two main synthetic pathways to 4-nitropyridine N-oxide:
-
Nitration of Pyridine N-oxide: This method involves the electrophilic nitration of pyridine N-oxide, typically using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. This reaction is highly exothermic, especially upon heating to the required temperature of 125-130°C.[1] A related synthesis for 3-methyl-4-nitropyridine-1-oxide describes a "spontaneous and vigorous reaction" that necessitates external cooling to control.[2]
-
N-oxidation of 4-nitropyridine: This route involves the oxidation of 4-nitropyridine using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). While still requiring temperature control, this reaction is generally considered less hazardous than the high-temperature nitration of pyridine N-oxide. The initial phase of the reaction is conducted at 0-5°C.[3][4]
The nitration of pyridine N-oxide is significantly more exothermic and carries a higher risk of thermal runaway if not properly controlled.
Q2: What are the key safety precautions to consider when performing the nitration of pyridine N-oxide?
Safety is paramount when performing this potentially hazardous reaction. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[5][6]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxide fumes that are evolved during the reaction.[1][5]
-
Controlled Reagent Addition: The nitrating mixture should be added slowly and dropwise to the pyridine N-oxide.[1] A dropping funnel with pressure equalization is recommended.[1]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.[1]
-
Cooling Bath: Have an ice-water bath readily available to control any sudden temperature increases.[2] For the preparation of the nitrating acid itself, cooling in an ice bath is essential.[1]
-
Scale: If performing the reaction for the first time, it is advisable to start with a small scale.
-
Quenching: The reaction mixture should be cooled to room temperature before being carefully poured onto crushed ice to quench the reaction.[1]
-
Neutralization: Neutralization of the acidic solution with a base like sodium carbonate should be done slowly and carefully due to strong foaming.[1]
Q3: My nitration reaction of pyridine N-oxide is turning dark brown or black. What could be the cause?
A dark coloration can indicate decomposition or the formation of side products due to excessive temperatures. This can be caused by:
-
Poor Temperature Control: The reaction temperature may have exceeded the recommended 125-130°C, leading to polynitration and decomposition.[7]
-
Inefficient Stirring: Poor mixing can create localized hot spots where the temperature is significantly higher than the bulk of the mixture.[7]
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause a rapid exotherm that is difficult to control.
To avoid this, ensure efficient stirring, slow and controlled addition of the nitrating agent, and careful monitoring and maintenance of the reaction temperature.
Q4: Can I use a different nitrating agent to reduce the exothermicity?
While the combination of fuming nitric acid and sulfuric acid is common, some alternative methods have been explored. For the synthesis of related compounds like 2,3-dimethyl-4-nitropyridine-N-oxide, a solution of potassium nitrate in sulfuric acid has been used as the nitrating agent.[8][9] This may offer a more controlled reaction, as it avoids the use of fuming nitric acid. However, the reaction still requires careful temperature management.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sudden and uncontrollable temperature rise (thermal runaway) during nitration. | 1. Too rapid addition of the nitrating mixture.2. Inadequate cooling.3. Reaction scale is too large for the cooling capacity. | 1. Immediately remove the heating source and apply an ice-water bath to the reaction vessel.[2]2. If the reaction is still uncontrollable, prepare for emergency shutdown by having a suitable quenching agent (e.g., a large volume of cold water or ice) nearby for rapid dilution, though this should be done with extreme caution.3. For future experiments, reduce the rate of addition of the nitrating agent and ensure the cooling bath is sufficiently large and cold. |
| Low yield of 4-nitropyridine N-oxide. | 1. Incomplete reaction.2. Decomposition of the product due to excessive heat.3. Loss of product during workup. | 1. Ensure the reaction is heated for the recommended time (3 hours at 125-130°C for nitration).[1] Monitor reaction progress using TLC.[3]2. Maintain strict temperature control throughout the reaction.3. During neutralization, ensure the pH reaches approximately 8 to ensure complete precipitation of the product.[1] Cool the mixture in an ice bath to maximize precipitation.[1] |
| Formation of significant amounts of by-products. | 1. Incorrect reaction temperature.2. Impure starting materials. | 1. Carefully control the reaction temperature to minimize side reactions such as polynitration.[7]2. Use pure pyridine N-oxide and freshly prepared nitrating mixture. |
| Vigorous gas evolution during the reaction. | Evolution of nitrous fumes is expected during the nitration reaction.[1] | This is a normal observation. Ensure the reaction is conducted in a fume hood and that the gases are safely vented, for example, through a sodium hydroxide trap.[1] |
Experimental Protocols
Method 1: Nitration of Pyridine N-oxide[1]
-
Preparation of the Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g of pyridine N-oxide and heat to 60°C.
-
Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from acetone.
Method 2: N-oxidation of 4-Nitropyridine[3][4]
-
Reaction Setup: In a reaction vessel, dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane. Cool the solution to 0-5°C using an ice bath.
-
Oxidation: While maintaining the temperature at 0°C, add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to 20-25°C and continue stirring for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0-5°C.
-
Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude 4-nitropyridine N-oxide.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
Table 1: Reagent Quantities for Nitration of Pyridine N-oxide
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| Pyridine N-oxide | 95.10 | 9.51 | 0.100 | - |
| Fuming Nitric Acid | 63.01 | - | 0.29 | 12 |
| Conc. Sulfuric Acid | 98.08 | - | 0.56 | 30 |
Table 2: Reaction Conditions for 4-Nitropyridine N-oxide Synthesis
| Synthetic Route | Key Reagents | Initial Temp. (°C) | Reaction Temp. (°C) | Reaction Time |
| Nitration of Pyridine N-oxide | Fuming HNO₃, H₂SO₄ | 60 | 125-130 | 3 hours |
| N-oxidation of 4-Nitropyridine | m-CPBA, Dichloromethane | 0-5 | 20-25 | 24 hours |
Visualizations
Caption: Workflow for the synthesis of 4-nitropyridine N-oxide via nitration.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: 4-Nitronicotinic Acid Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4-nitronicotinic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over a short period, even when stored in the dark at low temperatures. What could be the primary cause?
A1: Rapid degradation of this compound in solution, even under seemingly benign conditions, can often be attributed to pH-dependent hydrolysis. The presence of the nitro group, which is electron-withdrawing, can influence the stability of the carboxylic acid and the pyridine ring. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the molecule. It is also possible that trace metal ions in the solvent could be catalyzing degradation.
Q2: I am observing the formation of a precipitate in my this compound solution. What is the likely identity of this precipitate and how can I prevent it?
A2: Precipitate formation could be due to several factors. It might be the original this compound crashing out of solution if its solubility limit is exceeded, which can be influenced by temperature changes or solvent evaporation. Alternatively, the precipitate could be a degradation product that is less soluble than the parent compound. To prevent precipitation, ensure the solution is not supersaturated and consider performing a solubility study at different temperatures. If degradation is suspected, analysis of the precipitate using techniques like NMR or LC-MS is recommended to identify its structure.
Q3: My HPLC analysis of a stored this compound solution shows the emergence of new peaks. How can I identify these degradation products?
A3: The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. To identify these unknown peaks, a systematic forced degradation study is recommended. By subjecting the this compound solution to controlled stress conditions (acid, base, oxidation, heat, and light), you can generate these degradation products in sufficient quantities for characterization. Subsequent analysis of the stressed samples using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for elucidating the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns.[1][2]
Q4: What is the expected impact of light exposure on the stability of this compound solutions?
A4: Nitroaromatic compounds are often susceptible to photodegradation.[3] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of various degradation products. It is crucial to protect solutions of this compound from light by using amber glassware or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent Assay Results for this compound
Possible Causes:
-
Degradation during sample preparation or analysis: The compound may be degrading in the diluent or mobile phase used for analysis.
-
Adsorption to surfaces: The compound may be adsorbing to glassware or HPLC vials, leading to lower apparent concentrations.
-
Inadequate analytical method: The HPLC method may not be stability-indicating, meaning degradation products may co-elute with the parent peak, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Rapid Degradation of this compound in Solution
Possible Causes:
-
Incorrect pH of the solution: The pH may be in a range that promotes rapid hydrolysis.
-
Presence of oxidizing agents: Dissolved oxygen or other oxidizing species in the solvent can lead to oxidative degradation.
-
Exposure to light: Photodegradation can be a significant factor.
-
Elevated temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[9][10][11]
-
Thermal Degradation: Incubate a portion of the stock solution in a sealed vial at 70°C in the dark for 48 hours.
-
Photodegradation: Expose a portion of the stock solution in a transparent vial to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a defined period.[4][5][6][7][8] A control sample should be wrapped in aluminum foil to protect it from light.[4][5][6][7][8]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject the mixture of stressed samples generated from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating when all peaks are well-resolved.
3. Method Validation:
-
Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9][12][13][14][15]
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Stress Conditions (Example Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | ~25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | 1 |
| Heat | 48 hours | 70°C | ~5% | 1 |
| Light (ICH Q1B) | 7 days | Room Temp | ~20% | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
Potential Degradation Pathways
Based on the chemistry of related nitroaromatic compounds, the following degradation pathways for this compound can be postulated.
Caption: Potential degradation pathways for this compound.
This technical support center is intended to be a living document. As more specific data on the stability of this compound becomes available, this guide will be updated. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iagim.org [iagim.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. q1scientific.com [q1scientific.com]
- 8. caronscientific.com [caronscientific.com]
- 9. scispace.com [scispace.com]
- 10. The degradation of dissolved organic nitrogen associated with melanoidin using a UV/H2O2 AOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jca.edu.vn [jca.edu.vn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jchr.org [jchr.org]
- 15. pharmacyjournal.org [pharmacyjournal.org]
Validation & Comparative
A Comparative Guide to 4-Nitronicotinic Acid and 4-Chloronicotinic Acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the myriad of available intermediates, 4-nitronicotinic acid and 4-chloronicotinic acid have emerged as versatile scaffolds for the introduction of the nicotinic acid moiety. This guide provides an objective comparison of their performance in synthetic applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two reagents is crucial for their effective application in synthesis. The table below summarizes their key characteristics.
| Property | This compound | 4-Chloronicotinic Acid |
| Molecular Formula | C₆H₄N₂O₄ | C₆H₄ClNO₂ |
| Molecular Weight | 168.11 g/mol | 157.55 g/mol |
| Appearance | White to light yellow crystalline powder | White to yellow powder |
| Melting Point | 153 °C (decomposes) | 170-183 °C |
| Reactivity | The nitro group is a strong electron-withdrawing group, activating the 4-position for nucleophilic aromatic substitution. | The chloro group is a good leaving group in nucleophilic aromatic substitution reactions. |
Performance in Nucleophilic Aromatic Substitution
The primary utility of both this compound and 4-chloronicotinic acid in synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNAᵣ) at the C4 position of the pyridine ring. The electron-withdrawing nature of both the nitro and chloro substituents, augmented by the electron-deficient pyridine ring, facilitates the attack of nucleophiles.
Comparative Reactivity
In general, the nitro group is a stronger activating group for SNAᵣ than a chloro group. This is attributed to the powerful electron-withdrawing resonance and inductive effects of the nitro group, which significantly stabilizes the Meisenheimer complex intermediate formed during the reaction. Consequently, reactions involving this compound can often proceed under milder conditions compared to those with 4-chloronicotinic acid. However, the chloro-substituent is an excellent leaving group, often leading to high-yielding reactions.
The following sections provide a comparative overview of the synthesis of 4-aminonicotinic acid and 4-hydrazinonicotinic acid from both precursors, illustrating their relative performance.
Synthesis of 4-Aminonicotinic Acid: A Comparative Analysis
The synthesis of 4-aminonicotinic acid is a key transformation, as the amino group can be further functionalized.
From 4-Chloronicotinic Acid
The reaction of 4-chloronicotinic acid with ammonia is a direct method for the synthesis of 4-aminonicotinic acid.
| Parameter | Value |
| Reactants | 4-Chloronicotinic acid, Aqueous Ammonia |
| Conditions | 150-160 °C, Sealed tube |
| Yield | High (exact yield not specified in the available literature) |
From this compound
While a direct, high-yielding synthesis of 4-aminonicotinic acid from this compound via nucleophilic substitution with ammonia is not well-documented in readily available literature, the reduction of the nitro group is a common strategy to introduce an amine.
| Parameter | Value |
| Reactants | This compound, Reducing agent (e.g., H₂, Pd/C; Fe, HCl) |
| Conditions | Varies depending on the reducing agent |
| Yield | Typically high |
Note: The choice between these precursors for the synthesis of 4-aminonicotinic acid will depend on the overall synthetic route and the compatibility of other functional groups with the reaction conditions.
Synthesis of 4-Hydrazinonicotinic Acid: A Case Study
4-Hydrazinonicotinic acid is a valuable intermediate for the synthesis of various heterocyclic compounds.
From 4-Chloronicotinic Acid
The displacement of the chloride in 4-chloronicotinic acid with hydrazine hydrate provides a straightforward route to 4-hydrazinonicotinic acid.
| Parameter | Value |
| Reactants | 4-Chloronicotinic acid, Hydrazine hydrate |
| Conditions | Reflux in ethanol |
| Yield | Good (exact yield not specified in the available literature) |
At present, there is a lack of specific, published experimental data for the synthesis of 4-hydrazinonicotinic acid directly from this compound via nucleophilic substitution. This represents a potential area for further research and process development.
Experimental Protocols
Synthesis of this compound
Reaction: Nitration of nicotinic acid N-oxide followed by deoxygenation.
Materials:
-
Nicotinic acid N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Phosphorus trichloride (PCl₃)
-
Ice
-
Sodium carbonate
Procedure:
-
Nitration: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add nicotinic acid N-oxide. The reaction mixture is then carefully warmed and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured onto crushed ice, and the precipitated this compound N-oxide is collected by filtration.
-
Deoxygenation: The dried this compound N-oxide is treated with phosphorus trichloride to remove the N-oxide, yielding this compound.
-
Purification: The crude product is purified by recrystallization.
Nucleophilic Substitution: General Procedure for Amination of 4-Chloronicotinic Acid
Reaction: Displacement of the 4-chloro substituent with an amine.
Materials:
-
4-Chloronicotinic acid
-
Amine (e.g., aqueous ammonia, aniline, benzylamine)
-
Solvent (e.g., water, ethanol, DMF)
-
Sealed reaction vessel
Procedure:
-
A mixture of 4-chloronicotinic acid and an excess of the amine in a suitable solvent is placed in a sealed reaction vessel.
-
The vessel is heated to the required temperature (typically 100-160 °C) for several hours.
-
After cooling, the reaction mixture is worked up by acidifying to precipitate the product, which is then collected by filtration and purified by recrystallization.
Logical Workflow for Precursor Selection
Comparative Analysis of Nitronicotinic Acid Isomers: A Review of Available Biological Data
This guide, therefore, synthesizes the existing data on closely related derivatives to provide a potential framework for the biological activities of the nitronicotinic acid isomers. The information presented should be interpreted as indicative of potential areas of interest for future research rather than a direct, data-supported comparison of the isomers themselves.
Potential Biological Activities Based on Related Compounds
Antimicrobial Activity
Derivatives of nitronicotinic acid have shown promise as antimicrobial agents. For instance, studies on various nicotinic acid derivatives have demonstrated their efficacy against a range of pathogens. One study highlighted that nicotinic acid derivatives can exhibit significant antibacterial and antifungal activities.[1] Specifically, derivatives containing a 5-nitro-furan substituent showed potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Another related compound, 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, has demonstrated broad-spectrum antimicrobial activity.[2]
While no direct antimicrobial data for 2-, 5-, and 6-nitronicotinic acid was found, the general activity of nitro-containing compounds suggests that these isomers may warrant investigation for their antimicrobial properties.[3] The nitro group is a key pharmacophore in several antimicrobial drugs, where its reduction within microbial cells can lead to the formation of toxic radical species.[3]
Anti-inflammatory Activity
The nicotinic acid scaffold is present in several anti-inflammatory agents. Research on isonicotinic acid derivatives, which are isomers of nicotinic acid, has identified compounds with potent anti-inflammatory activity, suggested to be mediated through the inhibition of reactive oxygen species (ROS).[4] Furthermore, various derivatives of nicotinic acid have been synthesized and evaluated as potential anti-inflammatory agents, with some showing promising results in both in vitro and in vivo models.[5][6] The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[4]
Given the established anti-inflammatory potential of the nicotinic acid core, it is plausible that the nitronicotinic acid isomers could also modulate inflammatory pathways. The position of the electron-withdrawing nitro group would likely influence the molecule's interaction with biological targets and, consequently, its anti-inflammatory profile.
Cytotoxicity and Anticancer Potential
The cytotoxic potential of nitro-containing compounds is an area of active research in oncology. While no direct cytotoxicity data for the simple nitronicotinic acid isomers against cancer cell lines was found, related structures have been investigated. For instance, a comparative study on 5-bromonicotinic acid derivatives in Caco-2 cells suggests that substituted nicotinic acids are being explored as potential anticancer agents.[7] The proposed mechanisms often involve the modulation of critical signaling pathways such as the PI3K/AKT pathway, which is crucial for cancer cell survival.[7]
Summary of Findings and Future Directions
The table below summarizes the biological activities observed for derivatives and related structures of nitronicotinic acid isomers. It is crucial to reiterate that this is not a direct comparison of the isomers themselves due to a lack of available data.
| Biological Activity | Isomer/Derivative Studied | Observed Effect | Potential Mechanism of Action |
| Antimicrobial | Nicotinic acid derivatives (with 5-nitro-furan) | Potent activity against Gram-positive bacteria, including MRSA.[1] | Formation of cytotoxic radicals upon nitro group reduction.[3] |
| 5-butyl-2-pyridine carboxylic acid | Broad-spectrum antimicrobial activity.[2] | Not specified. | |
| Anti-inflammatory | Isonicotinic acid derivatives | Potent ROS inhibitors.[4] | Inhibition of reactive oxygen species (ROS).[4] |
| Nicotinic acid derivatives | Anti-inflammatory effects in vitro and in vivo.[5][6] | Inhibition of COX enzymes.[4] | |
| Cytotoxicity | 5-Bromonicotinic acid derivatives | Potential anticancer activity.[7] | Modulation of cell survival pathways (e.g., PI3K/AKT).[7] |
Experimental Protocols
Due to the absence of specific experimental data for the biological activities of 2-, 5-, and 6-nitronicotinic acid, detailed experimental protocols for these specific compounds cannot be provided. However, for researchers interested in investigating the potential activities of these isomers, standard assays would be appropriate. For example:
-
Antimicrobial Activity: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used to measure the inhibition of nitric oxide (NO) production (Griess assay) or pro-inflammatory cytokines (ELISA).
-
Cytotoxicity: MTT or similar viability assays on a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Workflow Visualization
Without experimental data, it is speculative to depict the specific signaling pathways affected by each nitronicotinic acid isomer. However, a general workflow for screening and characterizing the biological activity of these compounds can be conceptualized.
Caption: A generalized workflow for the biological evaluation of nitronicotinic acid isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals
An In-depth Examination of the Ortho, Meta, and Para Isomers, Supported by Experimental Data
Nitrobenzoic acids, available as ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers, are pivotal intermediates in organic synthesis, with significant applications in the pharmaceutical and dye industries. The position of the electron-withdrawing nitro group on the benzoic acid framework dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide offers a comprehensive, data-driven comparison of these isomers to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Three Isomers
The ortho, meta, and para positioning of the nitro group leads to distinct differences in the physical and chemical characteristics of nitrobenzoic acid isomers. These properties are critical for their synthesis, purification, and application. All three isomers are more acidic than the parent benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group.[1]
The ortho isomer exhibits the highest acidity, a phenomenon attributed to the "ortho effect," where steric hindrance from the bulky nitro group forces the carboxylic acid group out of the plane of the benzene ring, facilitating proton donation.[1] The para isomer is a stronger acid than the meta isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1] 4-Nitrobenzoic acid has a significantly higher melting point, suggesting greater crystalline stability.[1]
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |
| Appearance | Yellowish-white crystals[1] | Off-white to yellowish-white crystals[1] | Pale yellow crystalline solid[1] |
| Melting Point (°C) | 146–148[1] | 139–141[1] | 237–242[1] |
| Density (g/cm³) | ~1.58[1] | ~1.49[1] | ~1.58 - 1.61[1] |
| pKa (in water) | ~2.16–2.17[1] | ~3.45–3.47[1] | ~3.41–3.44[1] |
| Water Solubility | ~6.8–7.8 g/L[1] | ~0.24 g/100 mL (15 °C)[1] | <0.1 g/100 mL (26 °C)[1] |
| Solubility in Ethanol | Soluble[1] | Soluble[1] | Soluble[1] |
| Solubility in Ether | Soluble[1] | Soluble[1] | Soluble[1] |
| Solubility in Chloroform | Soluble[1] | Soluble[1] | Soluble[1] |
Spectroscopic Analysis: Fingerprinting the Isomers
The distinct substitution patterns of the nitrobenzoic acid isomers result in unique spectroscopic signatures, which are crucial for their identification and characterization.
| Spectroscopic Data | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| IR C=O Stretch (cm⁻¹) | ~1700[1] | ~1700[1] | ~1700[1] |
| IR N-O Asym. Stretch (cm⁻¹) | ~1530[1] | ~1530[1] | ~1525[1] |
| IR N-O Sym. Stretch (cm⁻¹) | ~1350[1] | ~1350[1] | ~1345[1] |
| ¹H NMR (DMSO-d₆, ppm) | δ ~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[1] | δ ~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[1] | δ ~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)[1] |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~166, 148, 134, 132, 130, 129, 124[1] | δ ~165, 148, 136, 131, 130, 127, 123[1] | δ ~166, 150, 136, 131, 130, 124[1] |
Synthesis and Reactivity
The synthetic strategy for each isomer is dictated by the directing effects of the substituents on the benzene ring.
-
2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid are typically synthesized via the oxidation of the corresponding 2-nitrotoluene and 4-nitrotoluene precursors.[1]
-
3-Nitrobenzoic Acid is readily prepared by the direct nitration of benzoic acid, as the carboxylic acid group is a meta-director.[1] This reaction is generally high-yielding.
Biological Activity and Toxicity
Nitroaromatic compounds, including the nitrobenzoic acid isomers, are known to exhibit a range of biological activities, such as antibacterial, antifungal, and anticancer properties.[1] However, their application in drug development is often as precursors to other active pharmaceutical ingredients.[1] It is also important to consider their potential toxicity.
| Isomer | Biological Activity Notes | Toxicity Data (LD₅₀) |
| 2-Nitrobenzoic Acid | Metal complexes of its derivatives have shown anticancer and antibacterial activity. | Data not readily available in the provided results. |
| 3-Nitrobenzoic Acid | Described as an antioxidant and antibacterial agent that can inhibit the growth of bacteria and fungi.[1] | 640 mg/kg (intravenous, mouse)[1] |
| 4-Nitrobenzoic Acid | Suggested to possess antimicrobial properties and is used in the identification of Mycobacterium tuberculosis.[2] Animal studies suggest potential reproductive toxicity.[1] | 1960 mg/kg (rat)[3] |
More extensive and direct comparative studies are needed to fully elucidate the specific biological activities and therapeutic potential of each isomer.
Potential Role in Signaling Pathways
While direct modulation of signaling pathways by the nitrobenzoic acid isomers themselves is not extensively documented, their derivatives have been investigated as potential inhibitors of key cellular signaling cascades. For instance, certain derivatives have been suggested to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of inflammatory responses, immunity, and cell survival.[4]
References
A Comparative Guide to the Purity Validation of 4-Nitronicotinic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-nitronicotinic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound. This document details a primary reversed-phase HPLC (RP-HPLC) method and compares it with a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, supported by experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
This compound (CAS No. 100367-58-6) is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a widely used technique for assessing the purity of such compounds due to its high sensitivity, resolution, and accuracy. This guide explores a validated RP-HPLC method and compares its performance with a UPLC-MS/MS approach, which offers enhanced specificity and sensitivity for impurity profiling.
Synthesis and Potential Impurities
While a definitive, publicly available synthesis protocol for this compound is not widespread, it is likely synthesized through the nitration of a suitable nicotinic acid precursor. Based on synthetic routes for similar compounds, potential impurities in a batch of this compound may include:
-
Starting Materials: Unreacted precursors such as nicotinic acid N-oxide or 4-chloronicotinic acid.
-
Positional Isomers: Other nitrated isomers of nicotinic acid, for instance, 5-nitronicotinic acid (a known impurity in nicotinic acid preparations).
-
Related Substances: By-products from the nitration reaction or subsequent work-up steps.
-
Degradation Products: Potential degradation products could arise from the hydrolysis of related amide impurities or the reduction of the nitro group.
A robust analytical method must be able to separate this compound from these potential impurities.
Comparative Analysis of Analytical Methods
A primary RP-HPLC with UV detection method is presented below, alongside a UPLC-MS/MS method that offers different selectivity and performance characteristics. The comparison highlights key analytical parameters and their impact on the purity validation of this compound.
Data Presentation: Summary of Analytical Method Performance
The following table summarizes the key performance parameters of the proposed RP-HPLC method and the UPLC-MS/MS alternative. This allows for a direct comparison of their suitability for the purity analysis of this compound.
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass-based detection and fragmentation for identification. |
| Instrumentation | Standard HPLC with UV/PDA detector. | UPLC system coupled to a tandem quadrupole mass spectrometer. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Sensitivity (LOD) | ~0.01% | <0.001% |
| Specificity | Good, but co-elution of isomers is possible. | Excellent, can distinguish compounds with the same mass-to-charge ratio through fragmentation patterns. |
| Quantitation | Accurate for known impurities with reference standards. | Highly accurate and can estimate levels of unknown impurities. |
| Impurity Identification | Tentative, based on UV spectra and relative retention time. | Confident, based on accurate mass and fragmentation patterns. |
| Run Time | 15 - 30 minutes | 5 - 10 minutes |
| Cost & Complexity | Lower cost, less complex. | Higher cost, more complex. |
Experimental Protocols
Method 1: RP-HPLC with UV Detection
This method is recommended for routine quality control and purity assessment due to its robustness and accessibility.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A 50:50 mixture of Mobile Phase A and B.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) of the peak area for the this compound peak should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
4. Data Analysis: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: UPLC-MS/MS
This method is ideal for in-depth impurity profiling, identification of unknown impurities, and for analyses requiring very high sensitivity.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % A % B 0 98 2 5 5 95 7 5 95 7.1 98 2 | 9 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive and negative modes to screen for a wide range of impurities.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for known impurities and full scan with fragmentation for unknown identification.
2. Preparation of Solutions:
-
Diluent: 50:50 water/acetonitrile.
-
Standard and Sample Solutions: Prepare as described for the HPLC method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.
3. Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their accurate mass and fragmentation patterns, which can be compared to a database or elucidated manually.
Mandatory Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship of analyte, impurities, and analytical techniques.
Conclusion
The proposed RP-HPLC-UV method provides a reliable and robust approach for the routine purity validation of synthesized this compound. The method is suitable for quality control in both research and manufacturing environments. For a more comprehensive analysis, especially for identifying unknown impurities and for regulatory submissions, the UPLC-MS/MS method is highly recommended. Its superior sensitivity and specificity provide a higher level of confidence in the purity assessment. The choice between the two methods will depend on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and cost considerations.
Efficacy of Nicotinic Acid Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is ongoing. Nicotinic acid (niacin) and its derivatives have long been a focal point of this research, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory and antimicrobial efficacy of various nicotinic acid derivatives, supported by experimental data from several key studies. While direct comparative data on a homologous series of 4-nitronicotinic acid derivatives is limited in the current literature, this guide synthesizes available data on nicotinic acid derivatives, including nitro-containing analogues, to provide a valuable resource for assessing their therapeutic potential.
Anti-Inflammatory Efficacy of Nicotinic Acid Derivatives
Nicotinic acid derivatives have shown significant promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
Comparative In Vitro Anti-Inflammatory Activity
Several studies have evaluated the in vitro anti-inflammatory activity of newly synthesized nicotinic acid and isonicotinic acid derivatives, with some compounds demonstrating potency exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Class | Specific Derivative | Target/Assay | IC50 Value | Standard Drug | Standard Drug IC50 | Source |
| Isonicotinates | N-(3-Aminophenyl) isonicotinamide (Compound 5) | ROS Inhibition | 1.42 ± 0.1 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL | [1] |
| Nicotinic Acid Acylhydrazones | Compound 4c (2-bromophenyl substituent) | Analgesic Activity (Writhing Test) | 73.7 ± 6.2% inhibition | Mefenamic Acid | 72.4 ± 4.6% inhibition | |
| Nicotinic Acid-based Scaffolds | Compound 4d | COX-2 Inhibition | 0.940 ± 0.05 µM | Celecoxib | 0.844 ± 0.04 µM | |
| Nicotinic Acid-based Scaffolds | Compound 6b | COX-2 Inhibition | 0.614 ± 0.03 µM | Celecoxib | 0.844 ± 0.04 µM |
Note: A direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Key Experimental Protocols: Anti-Inflammatory Assays
In Vitro COX-2 Inhibition Assay: The ability of the compounds to inhibit the COX-2 enzyme is a key indicator of anti-inflammatory potential. A common method involves a colorimetric COX (ovine) inhibitor screening assay.
-
Enzyme Activation: The COX-2 enzyme is activated with a solution containing a co-factor mix (e.g., glutathione, hematin, N,N,N',N'-tetramethyl-p-phenylenediamine in a Tris-HCl buffer).
-
Compound Incubation: The test compounds are incubated with the activated enzyme solution for a defined period (e.g., 5 minutes at room temperature).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition against compound concentration.
In Vivo Carrageenan-Induced Paw Edema Model: This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition by the test compounds is calculated relative to the control group.
Putative Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by nicotinic acid derivatives.
Antimicrobial Efficacy of Nicotinic Acid Derivatives
Nicotinic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The inclusion of a nitro group in the molecular structure is a common strategy in the design of antimicrobial agents.
Comparative In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values of several nicotinic acid derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Source |
| Nicotinic Acid Acylhydrazone | Compound 13 (5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | - | - | [2] |
| Nicotinic Acid Acylhydrazone | Compound 13 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 3.91 | - | - | [2] |
| Nicotinic Acid Acylhydrazone | Compound 13 (5-nitrofuran substituent) | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | - | - | [2] |
| 1,3,4-Oxadiazoline Derivative | Compound 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | - | - | [2] |
| 1,3,4-Oxadiazoline Derivative | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | - | - | [2] |
| 1,3,4-Oxadiazoline Derivative | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus MRSA ATCC 43300 | 15.62 | - | - | [2] |
| Nicotinamide Hydrazide | NC 3 | Pseudomonas aeruginosa ATCC 27853 | 0.016 mM | - | - | [3] |
| Nicotinamide Hydrazide | NC 3 | Klebsiella pneumoniae NCIMB 9111 | 0.016 mM | - | - | [3] |
Note: The study on nicotinic acid acylhydrazones and 1,3,4-oxadiazoline derivatives demonstrated that the acylhydrazone form was generally more active against Gram-positive bacteria, while the 1,3,4-oxadiazoline form showed better activity against fungi.[2]
Key Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination: This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Putative Antimicrobial Mechanism of Nitroaromatic Compounds
The antimicrobial activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group within the microbial cell. This process generates reactive intermediates that can damage cellular macromolecules, leading to cell death.
Caption: Reductive activation of nitroaromatic compounds in bacteria.
Conclusion
The available evidence strongly suggests that nicotinic acid derivatives are a promising class of compounds with significant potential for the development of novel anti-inflammatory and antimicrobial agents. While this guide provides a snapshot of the current research landscape, further studies focusing on the systematic synthesis and comparative evaluation of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and mechanistic insights presented herein offer a foundational framework for future investigations in this important area of medicinal chemistry.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 3. Synthesis, Spectroscopic Studies and Biological Applications of Organotin(IV) Derivatives of 3-[N-(4-Nitrophenyl)-amido]propenoic Acid and 3-[N-(4-Nitrophenyl)-amido]propanoic Acid -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
Comparative Guide to the Structure-Activity Relationship of 4-Nitronicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-nitronicotinic acid analogs, drawing from available experimental data to elucidate the impact of chemical modifications on their biological activities. The information is intended to guide future research and drug development efforts in this area.
Overview of Biological Activities
Analogs of nicotinic acid, particularly those containing a nitro group, have garnered interest for a diverse range of pharmacological activities. The presence and position of the nitro group, along with other substituents on the pyridine ring and modifications of the carboxylic acid group, significantly influence the biological profile of these compounds. Key activities explored in relation to this compound and its analogs include antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The nitro group, a strong electron-withdrawing group, can modulate the physicochemical properties of the molecule and is often a key pharmacophore in various bioactive compounds.[1][2][3]
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to the pyridine ring, the nitro group, and the carboxylic acid moiety can lead to significant changes in potency and selectivity.
Antimicrobial Activity
Nicotinic acid derivatives have been investigated for their antibacterial properties. The introduction of a nitro group can enhance this activity. For instance, in a series of nicotinic acid acylhydrazone derivatives, a compound bearing a 5-nitrofuran substituent demonstrated high activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that the nitro-heterocyclic moiety is a key contributor to the antimicrobial effect. The likely mechanism of action for many nitro-containing antimicrobials involves the intracellular reduction of the nitro group to form toxic, reactive radical species that damage cellular macromolecules like DNA.[3][5]
Table 1: SAR of Nicotinic Acid Analogs for Antimicrobial Activity
| Scaffold | Modification | Key Findings | Reference |
| Nicotinic Acid Acylhydrazone | Addition of a 5-nitrofuran substituent | High activity against Gram-positive bacteria, including MRSA (MIC = 7.81 µg/mL).[4] | [4] |
| Nicotinic Acid Acylhydrazone | Cyclization to 1,3,4-oxadiazoline with a 5-nitrofuran substituent | Maintained good activity against Gram-positive bacteria (MIC = 7.81–15.62 µg/mL).[4] | [4] |
| 4-nitro-1,2-phenylenediamine | Formation of a Zn(II) complex | Significant activity against Streptococcus mutans (40.7 mm inhibition zone). Other metal complexes (Co, Cr, Fe, Ni) showed little to no activity.[3] | [3] |
Anti-inflammatory and Analgesic Activity
Derivatives of nicotinic acid have also been evaluated for their anti-inflammatory and analgesic effects. Studies on 2-substituted phenyl derivatives of nicotinic acid revealed that certain substituents, such as a 2-bromophenyl group, led to significant analgesic and anti-inflammatory activities, comparable to the reference drug mefenamic acid.[6] These compounds were also shown to reduce the serum levels of inflammatory cytokines like TNF-α and IL-6.[6] While these examples do not contain a nitro group at the 4-position, they highlight the importance of substitution on the pyridine ring for modulating anti-inflammatory responses.
Table 2: SAR of Nicotinic Acid Analogs for Anti-inflammatory Activity
| Scaffold | Modification | Key Findings | Reference |
| Nicotinic Acid | 2-substituted phenyl derivatives (e.g., 2-bromophenyl) | Displayed distinctive analgesic and anti-inflammatory activities, comparable to mefenamic acid.[6] | [6] |
| Nicotinic Acid | 2-substituted phenyl derivatives | Reduction in serum levels of TNF-α and IL-6.[6] | [6] |
Enzyme Inhibition
The nitro group can act as a masked electrophile, enabling covalent inhibition of enzymes.[7] For instance, 3-nitropropionic acid is known to irreversibly inhibit succinate dehydrogenase.[8] In the context of nicotinic acid analogs, they have been shown to inhibit enzymes like quinolinate phosphoribosyl transferase. Potent inhibition was observed when the analogs possessed a negatively charged group at the 2-position of the pyridine ring.[9] The nitronate form of nitro acids has been proposed to act as a transition state analog of carboxylate groups, leading to tight-binding reversible inhibition.[7]
Experimental Protocols
Antimicrobial Activity Assays
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determination:
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Broth Microdilution Method: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity Assays
Measurement of TNF-α and IL-6 Levels:
-
Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Visualizations
Proposed Mechanism of Action for Nitro-containing Antimicrobials
Caption: Bioreductive activation of a nitro-compound to produce cell-damaging reactive species.
General Workflow for SAR Studies
Caption: A typical workflow for conducting structure-activity relationship (SAR) studies.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitroaromatic Compounds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Nitroaromatic compounds represent a significant class of molecules in medicinal chemistry, valued for their diverse therapeutic applications, including antimicrobial, antiprotozoal, and anticancer activities.[1][2] However, their utility is often shadowed by concerns regarding their potential toxicity, including mutagenicity and genotoxicity.[1][2][3] This guide provides an objective comparison of nitroaromatic compounds with non-nitroaromatic alternatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
The biological activity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group.[1][2] This process, often catalyzed by nitroreductase enzymes, generates reactive intermediates such as nitroso and hydroxylamine species, and nitro anion radicals.[1][4] These reactive species can exert therapeutic effects by inducing oxidative stress and damaging cellular macromolecules in target organisms like bacteria, parasites, or cancer cells.[1][5] However, this same mechanism is also responsible for their toxicity in host cells.[6][7]
A key strategy in leveraging the therapeutic potential of nitroaromatic compounds while minimizing their toxicity is their use as hypoxia-activated prodrugs.[4] In the low-oxygen environment characteristic of solid tumors and certain infections, specific nitroreductases can selectively activate these prodrugs, leading to targeted cell killing.[4]
This guide will delve into a comparative analysis of a representative nitroaromatic drug, flutamide, and its non-nitroaromatic cyano analogue, providing quantitative data on their cytotoxicity. Furthermore, it will furnish detailed experimental protocols for the synthesis of these compounds, and for assessing cytotoxicity and nitroreductase activity, to facilitate further research in this critical area of drug development.
Quantitative Comparison: Flutamide vs. Cyano-Flutamide
A study comparing the cytotoxicity of the nitroaromatic antiandrogen drug flutamide with its non-nitroaromatic cyano analogue in a mouse hepatocyte cell line (TAMH) revealed a significant difference in their toxicity profiles. The nitroaromatic group in flutamide was found to enhance cytotoxicity, likely through mechanisms involving mitochondrial dysfunction and ATP depletion.[8]
| Compound | Structure | Cell Line | Assay | Endpoint | Result | Reference |
| Flutamide (Nitroaromatic) | 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | TAMH (mouse hepatocytes) | MTT Cell Viability Assay | LD50 | ~75 µM | [8] |
| Cyano-Flutamide (Non-nitroaromatic analogue) | 2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide | TAMH (mouse hepatocytes) | MTT Cell Viability Assay | LD50 | ~150 µM | [8] |
Table 1: Comparative Cytotoxicity of Flutamide and its Cyano Analogue. The data clearly indicates that the nitroaromatic compound, flutamide, is approximately twice as cytotoxic as its cyano analogue in this experimental model.[8]
Experimental Protocols
Synthesis of Cyano-Flutamide (2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide)
This protocol is adapted from the synthesis of the cyano analogue of flutamide.[8]
Materials:
-
4-cyano-3-trifluoromethylaniline
-
Methyltert-butyl ether (MTBE)
-
Triethylamine
-
Isobutyryl chloride
-
Dilute Hydrochloric acid (HCl)
-
Dilute Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Hexane
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 0.20 g (1.07 mmol) of 4-cyano-3-trifluoromethylaniline in 10 mL of MTBE.
-
Add 0.15 g (1.48 mmol) of triethylamine and 0.12 g (1.10 mmol) of isobutyryl chloride to the solution at room temperature.
-
Stir the solution overnight at reflux.
-
Cool the solution and wash it twice with dilute HCl and then once with dilute sodium bicarbonate.
-
Separate the organic layer, dry it over Na2SO4, and then concentrate it to 25% of its original volume.
-
Dilute the concentrated solution with hexane to yield off-white crystals.
-
Air dry the crystals to obtain the final product.
Hepatocyte Cytotoxicity Assay (MTT Assay)
This protocol provides a general procedure for assessing the cytotoxicity of compounds in cultured hepatocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Plated hepatocytes (e.g., primary human hepatocytes or a cell line like HepaRG™ or TAMH)[1][9]
-
Hepatocyte culture medium[1]
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Acidified isopropanol (0.04 N HCl in isopropanol)[1]
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer
Procedure:
-
Seed hepatocytes in a 96-well plate at an appropriate density and allow them to attach and recover overnight.[3]
-
Prepare serial dilutions of the test compound in the culture medium. The final solvent concentration should not exceed 1%.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the test compound dilutions. Include vehicle control (medium with solvent) and positive control (a known hepatotoxin) wells.[1][9]
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a CO2 incubator.[1][9]
-
After incubation, remove the treatment medium and add 100 µL of MTT working solution (diluted 1:10 in culture medium) to each well.[1]
-
Incubate the plate for 3 hours in the CO2 incubator.[1]
-
Remove the MTT solution and add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.[1]
-
Shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm and a reference wavelength of 690 nm using a microplate spectrophotometer.[1]
-
Calculate cell viability as a percentage of the vehicle control and determine the LD50 value.
Nitroreductase Activity Assay
This protocol describes a general method for determining nitroreductase activity in cell extracts.[10]
Materials:
-
Cell extracts containing nitroreductase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Menadione (substrate)
-
Cytochrome C (electron acceptor)
-
NADH (cofactor)
-
Spectrophotometer
Procedure:
-
Prepare cell extracts from cells expressing the nitroreductase of interest.
-
Prepare a reaction mix containing 500 µM menadione, 70 µM horse heart cytochrome C, and 500 µM NADH in the reaction buffer.
-
Add 10 µL of the cell extract to the reaction mix to initiate the reaction.
-
Immediately measure the rate of change in absorbance at 550 nm, which corresponds to the reduction of cytochrome C.
-
Calculate the nitroreductase activity based on a standard curve generated with purified nitroreductase enzyme.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of nitroaromatic compounds, a typical experimental workflow for cytotoxicity testing, and the logical relationship in a comparative study.
Caption: Mechanism of action of nitroaromatic prodrugs.
Caption: Workflow for a hepatocyte cytotoxicity assay.
Caption: Logical flow of a comparative cytotoxicity study.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
No Comparative Data Found on the Cross-Reactivity of 4-Nitronicotinic Acid Derivatives
Despite a comprehensive search of available scientific literature, no specific experimental data or comparative studies on the cross-reactivity of 4-nitronicotinic acid derivatives could be identified. As a result, the creation of a detailed comparison guide with quantitative data, experimental protocols, and visualizations as requested is not possible at this time.
Extensive searches were conducted to locate information regarding the immunological or biological cross-reactivity of derivatives of this compound. These searches included broad inquiries into the cross-reactivity of this class of compounds, as well as more targeted investigations into studies detailing their synthesis, biological evaluation, and analytical detection methods. The aim was to find any documented instances where the specificity of antibodies or other biological receptors to this compound was challenged with structurally similar derivatives.
The performed search queries encompassed:
-
Cross-reactivity of this compound derivatives
-
Synthesis and immunoassay of this compound derivatives
-
Cross-reactivity of nitro-substituted nicotinic acid analogs in biological assays
-
Development of immunoassays for nicotinic acid and cross-reactivity with derivatives
-
Analytical methods for this compound derivatives and specificity
-
Synthesis and biological activity of this compound esters and amides
-
Reviews on the cross-reactivity of nicotinic acid analogues
The search results yielded general information on immunoassay development, cross-reactivity principles for other compounds, and synthetic methods for various nicotinic acid derivatives. However, none of the retrieved documents contained specific quantitative data or experimental protocols related to the cross-reactivity of this compound derivatives.
The absence of published data on this specific topic prevents the generation of a comparison guide. For researchers, scientists, and drug development professionals interested in this area, this indicates a potential knowledge gap and an opportunity for novel research. Future studies would first need to involve the development of an assay for this compound and then proceed to synthesize and test a panel of its derivatives to establish any cross-reactivity profiles. Without such foundational research, a comparative analysis remains unfeasible.
benchmarking 4-nitronicotinic acid synthesis against other methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 4-nitronicotinic acid, a valuable building block in medicinal chemistry. The established multi-step synthesis starting from 3-picoline is benchmarked against a potential alternative pathway proceeding through 4-aminonicotinic acid.
This comparison summarizes quantitative data in a structured table, offers detailed experimental protocols for the key reactions, and includes visualizations of the synthetic workflows to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Method: From 3-Picoline | Alternative Method: From 4-Aminonicotinic Acid |
| Starting Material | 3-Picoline | 4-Aminonicotinic Acid |
| Key Intermediates | 3-Picoline-1-oxide, 3-Methyl-4-nitropyridine-1-oxide, this compound N-oxide | 4-Diazoniopyridine-3-carboxylate |
| Overall Yield | Data not fully available; multi-step process | Data not available; feasibility to be confirmed |
| Purity | High purity achievable with purification at each step | Purity of final product to be determined |
| Number of Steps | 4 | 1 (from 4-aminonicotinic acid) |
| Reagents & Conditions | Hydrogen peroxide, Nitrating mixture (HNO₃/H₂SO₄), Potassium permanganate, Phosphorus trichloride | Sodium nitrite, Hydrochloric acid, Copper catalyst (hypothetical) |
| Considerations | Well-established but lengthy, potential for yield loss over multiple steps. | Potentially shorter route, relies on the successful diazotization and nitration of the precursor. |
Established Synthesis Route: A Four-Step Pathway from 3-Picoline
The most commonly cited method for the synthesis of this compound begins with the readily available starting material, 3-picoline. This pathway involves four distinct chemical transformations: N-oxidation, nitration, oxidation of the methyl group, and deoxygenation.
Caption: Experimental workflow for the synthesis of this compound from 3-picoline.
Experimental Protocols for the Established Route
Step 1: Synthesis of 3-Picoline-1-oxide
To a solution of 3-picoline in glacial acetic acid, 30% hydrogen peroxide is added portion-wise. The reaction mixture is heated, and after completion, the excess solvent is removed under reduced pressure. The resulting mixture is then basified and extracted to yield 3-picoline-1-oxide. A typical yield for this step is in the range of 73-77%.
Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
3-Picoline-1-oxide is added to a cold mixture of fuming nitric acid and concentrated sulfuric acid. The mixture is then heated to initiate the nitration reaction. Careful temperature control is crucial during this exothermic process. The reaction mixture is subsequently poured onto ice, and the precipitated product is collected by filtration. This step has a reported yield of 64-68%.[1]
Step 3: Oxidation to this compound N-oxide
The methyl group of 3-methyl-4-nitropyridine-1-oxide is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[2][3] The reaction mixture is heated to drive the oxidation.[2] Upon completion, the manganese dioxide byproduct is removed by filtration, and the desired this compound N-oxide is isolated from the filtrate.
Step 4: Deoxygenation to this compound
The final step involves the deoxygenation of this compound N-oxide. This can be achieved by treating the N-oxide with a reducing agent like phosphorus trichloride (PCl₃).[4] The reaction effectively removes the oxygen atom from the pyridine ring, yielding the final product, this compound.
Alternative Synthetic Approach: A Potential Route from 4-Aminonicotinic Acid
An alternative and potentially more direct route to this compound involves the conversion of 4-aminonicotinic acid. This method would leverage the well-known Sandmeyer reaction, which is a versatile tool for the transformation of aryl amines.[5][6]
Caption: Proposed workflow for the synthesis of this compound from 4-aminonicotinic acid.
Proposed Experimental Protocol for the Alternative Route
This proposed one-step conversion would involve two key stages within a single pot:
-
Diazotization: 4-Aminonicotinic acid would be treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures to form the corresponding diazonium salt.[7]
-
Nitro-dediazoniation: The in-situ generated diazonium salt would then be reacted with a nitrite source, potentially in the presence of a copper catalyst, to replace the diazonium group with a nitro group.
While the synthesis of 4-aminonicotinic acid from isoquinoline has been reported with an overall yield of up to 30% and a purity of 98% (HPLC), the subsequent conversion to this compound via this Sandmeyer-type reaction requires experimental validation to determine its feasibility, yield, and purity.[7]
Conclusion
The established synthesis of this compound from 3-picoline is a well-documented and reliable method. However, its multi-step nature may lead to a reduction in overall yield. The proposed alternative route starting from 4-aminonicotinic acid presents an intriguing possibility for a more concise synthesis. Further experimental investigation is required to validate the feasibility and efficiency of this alternative pathway. Researchers should consider the trade-offs between the established reliability of the multi-step process and the potential for a more streamlined synthesis when selecting a method for their specific application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-Nitronicotinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide outlines the essential procedures for the proper disposal of 4-Nitronicotinic acid, ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the protocols for the closely related compound, this compound N-oxide, and general principles for managing hazardous organic acid and nitro-compound waste.
As with many aromatic nitro compounds, this compound should be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks.[2] Therefore, it is mandatory to manage this compound and any contaminated materials through a licensed hazardous waste disposal service.[1]
Key Safety and Hazard Data
The following table summarizes key data for the related compound, this compound N-oxide, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Source |
| Chemical Name | This compound N-oxide | [3] |
| CAS Number | 1078-05-3 | [3] |
| Molecular Formula | C₆H₄N₂O₅ | [3] |
| Molecular Weight | 184.11 g/mol | [3] |
| Physical State | Solid | |
| Appearance | Dark Yellow | [4] |
| Melting Point | 170-172°C | [3] |
| Incompatible Materials | Strong oxidizing agents, Acid chlorides | [4] |
| Hazard Class (DOT) | 6.1 (Toxic solid) | [4] |
| Packing Group (DOT) | III | [4] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous waste. This involves proper collection, labeling, storage, and transfer to a certified waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A laboratory coat.[1]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions. Do not mix this compound waste with incompatible materials.[5][6]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any items such as gloves, weighing paper, or pipette tips that are contaminated with this compound must be disposed of as solid hazardous waste.
-
-
Empty Containers:
Labeling and Storage
Accurate labeling and safe storage are critical for regulatory compliance and safety.
-
Labeling:
-
Storage:
Final Disposal
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for a related compound (e.g., this compound N-oxide) and any other relevant hazard information.[1]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Nitronicotinic acid
Essential Safety and Handling Guide for 4-Nitronicotinic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural steps are designed to ensure safe laboratory operations.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory due to the hazardous nature of this compound. The following table summarizes the required PPE based on qualitative safety data and best practices for handling nitro and acidic compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashes.[1] | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are recommended for extended contact with nitro compounds.[1][2] Nitrile gloves may be used as an outer layer for double gloving.[1] Always inspect gloves for degradation or punctures before use.[1] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned.[1] Full-length pants and closed-toe shoes are mandatory.[1] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls is recommended.[1] | Provides a barrier against accidental skin contact and potential chemical splashes. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[1] | Protects against inhalation of harmful dust or vapors. |
II. Operational Plan: Handling this compound
A. Pre-Handling Preparations:
-
Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Have an appropriate spill kit available for acidic and organic compounds.
-
PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity before starting any work.[1]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.[1]
B. Handling Procedure:
-
Work Area: Conduct all manipulations of solid this compound within a designated area inside a certified chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.
-
Clothing: Wear appropriate laboratory attire, including a fully buttoned lab coat, full-length pants, and closed-toe shoes.[1][3]
III. Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
A. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated weighing paper and disposable lab supplies, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be compatible with acidic and nitrated organic compounds.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
-
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other components of the waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Professional Disposal: Arrange for the disposal of all chemical waste through a licensed hazardous waste disposal company.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



